Elloramycin
説明
This compound has been reported in Streptomyces olivaceus with data available.
isolated from Streptomyces olivaceus; structure given in first source
Structure
3D Structure
特性
CAS番号 |
97218-42-3 |
|---|---|
分子式 |
C32H36O15 |
分子量 |
660.6 g/mol |
IUPAC名 |
methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-3-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C32H36O15/c1-12-19-14(10-16(20(12)29(38)44-7)47-30-25(43-6)24(42-5)23(41-4)13(2)46-30)9-15-21(22(19)34)28(37)32(45-8)18(33)11-17(40-3)27(36)31(32,39)26(15)35/h9-11,13,23-25,27,30,34,36,39H,1-8H3/t13-,23-,24+,25+,27+,30-,31+,32+/m0/s1 |
InChIキー |
OYEXGNNKRQPUBW-FJYHMNRNSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Elloramycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces olivaceus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elloramycin is an anthracycline-like antitumor antibiotic produced by the soil bacterium Streptomyces olivaceus Tü2353.[1] First identified through chemical screening, this tetracyclic polyketide exhibits both weak antibacterial activity against Gram-positive bacteria and notable cytotoxic effects against murine leukemia L-1210 cells.[1] Its unique structure, featuring a permethylated L-rhamnose sugar moiety, and its complex biosynthetic pathway, which involves gene clusters at two distinct chromosomal loci, make it a subject of significant scientific interest. This document provides a comprehensive technical overview of the discovery, isolation, characterization, and biological activity of this compound, intended for professionals in the fields of natural product chemistry, microbiology, and oncology drug development.
Discovery and Producing Organism
This compound was discovered as a metabolic product of Streptomyces olivaceus strain Tü 2353.[1] The producing organism is a Gram-positive, filamentous bacterium belonging to the Actinomycetes, a group renowned for its prolific production of secondary metabolites with diverse biological activities. The discovery of this compound was the result of a chemical screening program aimed at identifying novel bioactive compounds from microbial sources.[1]
Physicochemical Properties
This compound is a dark yellow compound with the molecular formula C32H36O15.[1] It is structurally characterized as an anthracycline-like molecule, with an aglycone that resembles tetracenomycin C. A distinguishing feature of this compound is the presence of a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety attached via a phenolic alpha-glycosidic linkage. The structure of this compound was elucidated through spectroscopic analysis, including UV, 1H NMR, and 13C NMR, and by comparison with known related compounds.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces olivaceus is a complex process that involves two separate gene clusters located on the bacterial chromosome. This is in contrast to the biosynthetic pathways of many other microbial secondary metabolites, where all the necessary genes are typically found in a single cluster.
One gene cluster is responsible for the synthesis of the polyketide-derived aglycon, 8-demethyltetracenomycin C (8-DMTC). A second, distinct gene cluster contains the genes necessary for the biosynthesis of the L-rhamnose sugar moiety. The biosynthesis is completed by the glycosylation of the 8-DMTC aglycon with the L-rhamnose derivative, a reaction catalyzed by a flexible glycosyltransferase (ElmGT), followed by a series of methylations on the sugar moiety by specific methyltransferases (ElmMI, ElmMII, and ElmMIII).
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of S. olivaceus, and the extraction, purification, and analysis of this compound. These protocols are based on established methods for the study of Streptomyces and their secondary metabolites and may require optimization for specific laboratory conditions.
Cultivation of Streptomyces olivaceus Tü 2353
This protocol describes the fermentation of S. olivaceus for the production of this compound using R5A medium.
4.1.1. Media Preparation (R5A Medium)
| Component | Amount per 1 L |
| Sucrose | 103 g |
| K2SO4 | 0.25 g |
| MgCl2·6H2O | 10.12 g |
| Glucose | 10 g |
| Casamino Acids | 0.1 g |
| Yeast Extract | 5 g |
| TES Buffer | 5.73 g |
| Trace Element Solution* | 2 mL |
| Post-Autoclave Additions | |
| KH2PO4 (0.5%) | 10 mL |
| CaCl2·2H2O (5M) | 4 mL |
| L-proline (20%) | 15 mL |
| NaOH (1N) | 7 mL |
*Trace element solution composition (per 1 L): ZnCl2, 40 mg; FeCl3·6H2O, 200 mg; CuCl2·2H2O, 10 mg; MnCl2·4H2O, 10 mg; Na2B4O7·10H2O, 10 mg; (NH4)6Mo7O24·4H2O, 10 mg.
4.1.2. Fermentation Protocol
-
Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of R5A liquid medium with a glycerol (B35011) stock or a fresh spore suspension of S. olivaceus Tü 2353.
-
Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
-
Production Culture: Transfer the seed culture (5% v/v) to a 2 L baffled flask containing 500 mL of R5A production medium.
-
Incubate the production culture at 28-30°C for 7-10 days with continuous agitation (200-250 rpm).
-
Monitor the production of this compound periodically by taking small aliquots of the culture broth and analyzing them by HPLC.
Extraction and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.
4.2.1. Extraction Protocol
-
Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
4.2.2. Purification Protocol
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758)/methanol mixture).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Elute the column with a stepwise or gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate.
-
Further purify the enriched fraction by preparative reverse-phase HPLC (e.g., on a C18 column) using a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
-
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be performed on a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) and UV detection at an appropriate wavelength (e.g., 280 nm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and molecular formula of this compound.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the structural elucidation of this compound. Spectra are typically recorded in deuterated solvents such as DMSO-d6 or CDCl3.
Biological Assays
4.4.1. Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
-
Prepare a twofold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the cultures at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
4.4.2. Cytotoxic Activity (IC50 Determination)
-
Seed L-1210 murine leukemia cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability compared to an untreated control.
Data Summary
Table 1: Production of this compound from Streptomyces olivaceus Tü 2353
| Parameter | Value | Reference |
| Production Yield | Data not available in the cited literature | - |
Table 2: Antibacterial Activity of this compound (MIC)
| Organism | MIC Value | Reference |
| Gram-positive bacteria | Weakly active (specific values not reported) |
Table 3: Cytotoxic Activity of this compound (IC50)
| Cell Line | IC50 Value | Reference |
| L-1210 murine leukemia | Active (specific value not reported) |
Conclusion
This compound, a unique anthracycline-like antibiotic from Streptomyces olivaceus, represents an interesting natural product with potential applications in oncology. Its discovery, structural elucidation, and the unraveling of its unusual biosynthetic pathway have provided valuable insights for the fields of microbiology and natural product chemistry. While the initial reports describe its biological activity in qualitative terms, further research to quantify its potency and to optimize its production is warranted. The detailed protocols and compiled information in this guide aim to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other related natural products.
References
Elloramycin A: A Technical Guide to its Chemical Structure and Properties
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Elloramycin (B1244480) A, an anthracycline-like antibiotic, stands as a molecule of significant interest within the scientific community due to its unique structural features and notable biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological functions, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound A is a polyketide natural product produced by the bacterium Streptomyces olivaceus. Its chemical structure consists of a tetracyclic aglycone, similar to that of tetracenomycin C, attached to a permethylated L-rhamnose sugar moiety.[1][2] The molecular formula of this compound A is C32H36O15, and it has a molecular weight of 660.6 g/mol .[3] Visually, it presents as a dark yellow compound.[2]
Table 1: Physicochemical Properties of this compound A
| Property | Value | Reference |
| Molecular Formula | C32H36O15 | [3] |
| Molecular Weight | 660.6 g/mol | [3] |
| Appearance | Dark yellow compound | [2] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Specific Rotation | Data not available |
Biological and Pharmacological Properties
This compound A exhibits a range of biological activities, most notably its weak antibacterial action against Gram-positive bacteria and its antitumor properties.[2]
Antimicrobial Activity
While this compound A is known to possess activity against Gram-positive bacteria, specific Minimum Inhibitory Concentration (MIC) values against key pathogens are not extensively reported in the available literature. Further studies are required to quantify its antibacterial potency against strains such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antimicrobial Activity of this compound A
| Organism | MIC (µg/mL) | Reference |
| Gram-positive bacteria | Weakly active (specific values not available) | [2] |
Antitumor Activity
Table 3: Antitumor Activity of this compound A
| Cell Line | IC50 (µM) | Reference |
| Murine L1210 leukemia | Data not available | [2][4] |
Biosynthesis of this compound A
The biosynthesis of this compound A is a complex process involving two distinct gene clusters: the elm gene cluster, responsible for the synthesis of the polyketide aglycone (8-demethyltetracenomycin C), and the rha gene cluster, which directs the synthesis of L-rhamnose.[5][6][7] The aglycone is subsequently glycosylated and methylated to yield the final this compound A molecule.[5][6]
Experimental Protocols
Isolation and Purification of this compound A from Streptomyces olivaceus
The following is a general protocol for the isolation and purification of this compound A, based on common methods for natural product extraction from Streptomyces species.[8]
-
Fermentation: Streptomyces olivaceus is cultured in a suitable liquid medium (e.g., a medium containing starch, yeast extract, and trace elements) under aerobic conditions at 28-30°C for 5-7 days.
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted with a polar solvent like acetone (B3395972) or methanol (B129727).
-
Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: Fractions containing this compound A are further purified on a Sephadex LH-20 column using a solvent such as methanol to separate compounds based on size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).
-
Characterization of this compound A
The structure of the purified this compound A is confirmed using spectroscopic methods.[2][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule and confirm the structure of the aglycone and the sugar moiety, as well as the glycosidic linkage.
-
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound A can be quantified by determining its MIC using the broth microdilution method.[9][10][11][12][13]
-
Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: A two-fold serial dilution of this compound A is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no antibiotic) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound A that completely inhibits visible growth of the bacterium.
Assessment of Cytotoxicity (MTT Assay)
The antitumor activity of this compound A can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15][16][17]
-
Cell Seeding: Cancer cells (e.g., L1210) are seeded into a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound A and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C32H36O15 | CID 10009567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of this compound and tetracenomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of this compound in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. merckmillipore.com [merckmillipore.com]
Elloramycin: A Technical Guide to the Antitumor Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Elloramycin is a natural product isolated from Streptomyces olivaceus, belonging to the anthracycline-like class of antibiotics.[1] While direct and extensive mechanistic studies on this compound are limited, its structural similarity to well-characterized anthracyclines and other tetracenomycin-type antibiotics provides a strong basis for its presumed antitumor mechanism of action. This guide synthesizes the established activities of this class of compounds to present a comprehensive overview of the likely molecular mechanisms by which this compound exerts its cytotoxic effects against cancer cells. The core mechanisms are believed to involve the dual induction of cellular damage through inhibition of topoisomerase II and generation of reactive oxygen species (ROS), which collectively trigger DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[2][3] This document details these pathways, provides relevant experimental protocols for their investigation, and visualizes the key molecular interactions and workflows.
Core Postulated Mechanism of Action
As an anthracycline-like agent, this compound's antitumor activity is likely multifactorial, converging on the induction of catastrophic cellular damage that culminates in cell death. The primary proposed mechanisms are:
-
Inhibition of DNA Topoisomerase II: Like other anthracyclines, this compound is predicted to act as a topoisomerase II "poison."[2] It likely stabilizes the transient covalent complex formed between the enzyme and DNA during the catalytic cycle.[4] This prevents the re-ligation of the DNA double-strand break, leading to an accumulation of DNA lesions that are highly toxic to proliferating cells.[4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound structure is susceptible to enzymatic reduction, initiating a redox cycle that transfers electrons to molecular oxygen. This process generates superoxide (B77818) anions (O₂•−) and hydrogen peroxide (H₂O₂), leading to significant oxidative stress.[5] The resulting ROS can inflict widespread damage to DNA, proteins, and lipid membranes.[3]
-
Induction of Cell Cycle Arrest: The accumulation of DNA double-strand breaks and oxidative DNA lesions triggers the DNA Damage Response (DDR). Key sensor kinases like Ataxia Telangiectasia Mutated (ATM) are activated, initiating a signaling cascade that leads to the arrest of the cell cycle, typically at the G2/M checkpoint, to prevent the segregation of damaged chromosomes.[6][7]
-
Induction of Apoptosis: If the cellular damage induced by this compound is too severe to be repaired, the DDR signaling network shifts from promoting cell cycle arrest to initiating programmed cell death (apoptosis).[8] This is often mediated by the tumor suppressor p53, which can activate the intrinsic (mitochondrial) apoptosis pathway.[9]
These interconnected processes are visualized in the pathway diagram below.
Quantitative Data: Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) |
| Various Human | Multiple | Data Not Available in Searched Literature |
| L-1210 (murine) | Leukemia | Described as "weakly active"; specific IC50 not provided.[1] |
Downstream Signaling: DNA Damage, Cell Cycle Arrest, and Apoptosis
The DNA damage induced by this compound is hypothesized to activate a well-defined signaling cascade. This response is crucial for determining the cell's fate—either arrest and repair or apoptosis.
-
Sensor Activation: DNA double-strand breaks are recognized and bound by the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the ATM kinase .[11]
-
Transducer Phosphorylation: Activated ATM phosphorylates downstream checkpoint kinases, most notably CHK2 .[11]
-
Effector Activation (p53): Both ATM and CHK2 phosphorylate the tumor suppressor protein p53 at key serine residues. This phosphorylation prevents p53 from binding to its negative regulator, MDM2, thereby protecting it from degradation and leading to its accumulation.[12]
-
Cell Cycle Arrest: Stabilized p53 acts as a transcription factor, inducing the expression of genes like CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21 .[6] p21 binds to and inhibits CDK1/Cyclin B1 complexes, preventing entry into mitosis and enforcing the G2/M checkpoint.[13]
-
Apoptosis Induction: If the DNA damage is extensive, p53 also induces the transcription of pro-apoptotic genes, such as BAX and PUMA.[12][14] These proteins translocate to the mitochondria, where they antagonize anti-apoptotic proteins like Bcl-2 and promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade.[9]
Experimental Protocols
The following section provides detailed methodologies for the key experiments required to validate the proposed mechanism of action for this compound or its analogues.
Cytotoxicity Determination by MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
-
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Topoisomerase II Inhibition by DNA Decatenation Assay
-
Principle: Topoisomerase II decatenates (unlinks) the interlocked circles of kinetoplast DNA (kDNA). In the presence of an inhibitor, this process is blocked, and the kDNA remains as a high-molecular-weight complex that cannot enter an agarose (B213101) gel. Active enzyme releases the kDNA into minicircles that migrate into the gel.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture: 2 µL of 10x Topoisomerase II reaction buffer, 1 µL of 10 mM ATP, 200 ng of kDNA substrate, and sterile water to a final volume of 20 µL.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., etoposide).
-
Enzyme Addition: Add a predetermined unit of purified human topoisomerase IIα to each tube.
-
Incubation: Incubate the reactions for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6x stop buffer/gel loading dye (containing SDS and EDTA).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium (B1194527) bromide. Run the gel at 80-100V until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA under UV light. Decatenated minicircles will appear as a fast-migrating band, while inhibited (catenated) kDNA will remain in or near the well.
-
Apoptosis Detection by Annexin V & Propidium Iodide Staining
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at IC50 and supra-IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using trypsin-EDTA. Combine all cells from each sample and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide Staining
-
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI in permeabilized cells is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Methodology:
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1x10⁶ cells per sample and wash with PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet, and wash twice with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (pulse width vs. area) to exclude doublets. The resulting histogram can be analyzed using cell cycle modeling software to quantify the percentage of cells in each phase.
-
Intracellular ROS Detection by DCFH-DA Assay
-
Principle: The cell-permeable compound 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Methodology:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate or on coverslips for microscopy.
-
Compound Treatment: Treat cells with this compound for a short duration (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and wash the cells once with warm serum-free medium or PBS. Add medium containing 10-20 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Measurement: Add PBS or phenol (B47542) red-free medium to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm) or visualize using a fluorescence microscope.
-
Experimental and Therapeutic Workflow
The investigation of a novel antitumor agent like this compound follows a logical progression from initial cytotoxicity screening to in-depth mechanistic studies, which is essential for its development as a therapeutic candidate.
Conclusion and Future Directions
This compound is an anthracycline-like natural product with demonstrated antitumor potential. Based on the established mechanism of its chemical class, its cytotoxic effects are likely mediated through a combination of topoisomerase II poisoning and the induction of oxidative stress. These initial insults are hypothesized to trigger the DNA damage response, leading to G2/M cell cycle arrest and, ultimately, apoptotic cell death, particularly in cancer cells with high proliferative rates and compromised checkpoint signaling.
While this guide provides a robust framework based on strong chemical and biological precedents, it is critical to underscore that direct experimental validation with this compound is necessary. Future research should focus on:
-
Systematically determining the IC50 values of pure this compound across a standardized panel of human cancer cell lines.
-
Directly confirming its activity as a topoisomerase II poison using in vitro assays and by detecting stabilized cleavage complexes in cells.
-
Quantifying the induction of apoptosis and cell cycle arrest via flow cytometry.
-
Validating the role of specific signaling proteins, such as ATM, p53, and caspases, through western blotting or gene silencing experiments to confirm the proposed pathways.
Such studies will be invaluable for unequivocally defining this compound's mechanism of action and guiding its further development as a potential cancer therapeutic.
References
- 1. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Implications of reactive oxygen species on cancer formation and its treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G2/M cell cycle arrest in the life cycle of viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing death in tumor cells: roles of the inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uky.edu [scholars.uky.edu]
- 11. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Elloramycin's Activity Against Gram-positive Bacteria: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Elloramycin (B1244480) is an anthracycline-like antibiotic produced by the bacterium Streptomyces olivaceus.[1] While initial studies have indicated its potential as an antimicrobial agent, particularly against Gram-positive bacteria, a comprehensive quantitative understanding of its efficacy and mechanism of action remains largely unexplored in publicly available scientific literature. This technical guide synthesizes the current knowledge on this compound, outlines standardized experimental protocols for its evaluation, and provides a framework for future research into its therapeutic potential.
Introduction to this compound
Quantitative Antimicrobial Activity
A thorough review of existing literature reveals a significant gap in the quantitative data regarding this compound's activity against specific Gram-positive bacteria. To adequately assess its potential as a therapeutic agent, the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive pathogens is essential.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | e.g., ATCC 29213 | Data Not Available | - |
| Bacillus subtilis | e.g., ATCC 6633 | Data Not Available | - |
| Streptococcus pneumoniae | e.g., ATCC 49619 | Data Not Available | - |
| Enterococcus faecalis | e.g., ATCC 29212 | Data Not Available | - |
Note: The above table is a template for presenting future experimental findings. Currently, no specific MIC values for this compound against these organisms have been published in the reviewed literature.
Mechanism of Action and Signaling Pathways
The precise mechanism by which this compound exerts its antibacterial effect on Gram-positive bacteria has not been elucidated. Generally, anthracyclines are known to function as topoisomerase inhibitors, interfering with DNA replication and repair, which ultimately leads to cell death. However, it is unknown if this is the primary mode of action for this compound's antibacterial activity or if it affects other cellular processes or signaling pathways.
Further research is required to understand if this compound impacts critical bacterial signaling pathways such as:
-
Two-component systems: These systems are crucial for bacteria to sense and respond to environmental changes, including the presence of antibiotics.
-
Quorum sensing: This is a cell-to-cell communication process that regulates virulence factor production and biofilm formation.
-
Cell wall synthesis pathways: Inhibition of this pathway is a common mechanism for many successful antibiotics.
Due to the lack of specific data on this compound's interaction with bacterial signaling pathways, a diagrammatic representation cannot be provided at this time.
Experimental Protocols
To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a gold standard for determining the MIC of an antimicrobial agent.
Materials:
-
This compound stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar (B569324) Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility.
Materials:
-
Sterile filter paper disks.
-
This compound solution of known concentration.
-
Mueller-Hinton Agar (MHA) plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile swabs.
-
Incubator.
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.
-
Inoculation: Uniformly streak a standardized bacterial inoculum onto the surface of an MHA plate using a sterile swab.
-
Disk Application: Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is indicative of the organism's susceptibility.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound solution.
-
CAMHB.
-
Bacterial inoculum.
-
Sterile test tubes.
-
Incubator with shaking capabilities.
-
Apparatus for colony counting (e.g., agar plates, spreader).
Procedure:
-
Assay Setup: Prepare test tubes containing CAMHB with different concentrations of this compound (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.
Visualizations
Experimental Workflow for Assessing Antibacterial Activity
The following diagram illustrates a general workflow for the initial assessment of a novel antibacterial compound like this compound.
Caption: A flowchart outlining the key stages in evaluating the antibacterial properties of a compound.
Conclusion and Future Directions
This compound presents an interesting scaffold for further investigation as a potential antibacterial agent against Gram-positive bacteria. However, the current lack of quantitative data on its efficacy and a detailed understanding of its mechanism of action are significant hurdles to its development. The experimental protocols outlined in this guide provide a clear path for researchers to generate the necessary data to fill these knowledge gaps. Future research should prioritize determining the MICs of this compound against a broad panel of pathogenic Gram-positive bacteria, including multidrug-resistant strains. Elucidating its specific molecular target and its effects on bacterial signaling pathways will be crucial in assessing its therapeutic potential and in guiding any future efforts in medicinal chemistry to optimize its activity.
References
- 1. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of this compound in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of Elloramycin: A Technical Guide for Researchers
An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the anthracycline-like antibiotic, Elloramycin. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the compound's structural elucidation through spectroscopic methods.
This compound is a natural product isolated from Streptomyces olivaceus.[1] Its chemical structure, determined to be C₃₂H₃₆O₁₅, was elucidated through a combination of spectroscopic techniques, primarily UV, ¹H NMR, and ¹³C NMR spectroscopy, and by comparison with related known compounds such as tetracenomycin C.[1] This technical guide presents a detailed summary of the available spectroscopic data for this compound, outlines the experimental protocols for its analysis, and provides a visualization of its biosynthetic pathway.
Spectroscopic Data of this compound
The structural determination of this compound relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The following table details the assigned chemical shifts (δ) and coupling constants (J) for the protons of the this compound aglycone and its sugar moiety.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| H-1 | 7.75 | s | |
| H-2 | 7.90 | s | |
| H-4 | 7.68 | s | |
| H-5 | 13.45 | s | |
| 6-OH | 12.88 | s | |
| H-7 | 5.45 | d | 5.0 |
| H-8 | 4.40 | m | |
| H-9 | 2.35 | dd | 14.0, 5.0 |
| H-9' | 2.20 | dd | 14.0, 6.0 |
| 10-OH | 3.85 | s | |
| 12-OH | 15.80 | s | |
| 4-OCH₃ | 4.08 | s | |
| Sugar Moiety (2,3,4-tri-O-methyl-L-rhamnose) | |||
| H-1' | 5.60 | d | 1.5 |
| H-2' | 3.65 | dd | 3.0, 1.5 |
| H-3' | 3.50 | dd | 9.0, 3.0 |
| H-4' | 3.15 | t | 9.0 |
| H-5' | 4.00 | dq | 9.0, 6.0 |
| 6'-CH₃ | 1.35 | d | 6.0 |
| 2'-OCH₃ | 3.60 | s | |
| 3'-OCH₃ | 3.55 | s | |
| 4'-OCH₃ | 3.45 | s |
Note: Data extracted from primary literature and may be subject to slight variations based on experimental conditions.
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 120.5 |
| 2 | 136.8 |
| 3 | 115.8 |
| 4 | 162.2 |
| 4a | 108.2 |
| 5 | 161.7 |
| 5a | 107.5 |
| 6 | 182.5 |
| 6a | 84.5 |
| 7 | 69.5 |
| 8 | 64.0 |
| 9 | 35.0 |
| 10 | 188.0 |
| 10a | 106.5 |
| 11 | 182.0 |
| 11a | 134.5 |
| 12 | 167.0 |
| 12a | 110.0 |
| 12b | 132.0 |
| 4-OCH₃ | 56.5 |
| Sugar Moiety (2,3,4-tri-O-methyl-L-rhamnose) | |
| 1' | 101.5 |
| 2' | 82.0 |
| 3' | 81.5 |
| 4' | 80.0 |
| 5' | 68.5 |
| 6' | 18.0 |
| 2'-OCH₃ | 58.0 |
| 3'-OCH₃ | 57.5 |
| 4'-OCH₃ | 57.0 |
Note: Data extracted from primary literature and may be subject to slight variations based on experimental conditions.
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition and exact mass of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, aiding in the structural elucidation of the aglycone and the sugar moiety.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (measured) | Formula | Description |
| [M+H]⁺ | 661.2082 | C₃₂H₃₇O₁₅ | Protonated molecular ion |
| [M+Na]⁺ | 683.1901 | C₃₂H₃₆NaO₁₅ | Sodiated molecular ion |
| Fragment | 473.0924 | C₂₃H₁₇O₁₀ | Aglycone fragment (Elloramycinone) |
| Fragment | 189.1127 | C₉H₁₇O₄ | Sugar moiety fragment |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following sections outline generalized experimental protocols for the NMR and mass spectrometry analysis of this compound, based on standard practices for natural product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR.
-
-
2D NMR Experiments:
-
To aid in the complete and unambiguous assignment of proton and carbon signals, a suite of 2D NMR experiments should be performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
The addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can aid in protonation or adduct formation.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source is recommended.
-
Full Scan MS:
-
Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).
-
This allows for the determination of the elemental formula.
-
-
Tandem MS (MS/MS):
-
Select the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound).
-
Induce fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire the product ion spectrum to observe the characteristic fragmentation pattern. Key fragment ions will correspond to the loss of the sugar moiety and other neutral losses from the aglycone.
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Determine the accurate mass and elemental composition of the parent ion and major fragment ions.
-
Propose fragmentation pathways consistent with the observed product ions to confirm the structure of the molecule.
Visualizing the Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) and several tailoring enzymes. The following diagram, generated using Graphviz, illustrates the key steps in the biosynthetic pathway.
References
Elloramycin producing organism and fermentation conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the production of Elloramycin, an anthracycline-like polyketide with antitumor properties. It covers the producing organism, detailed fermentation conditions, experimental protocols for production and analysis, and the genetic basis of its unique biosynthetic pathway.
Executive Summary
This compound is a bioactive secondary metabolite produced by the soil bacterium Streptomyces olivaceus Tü2353.[1][2][3] Its biosynthesis is notable for its genetic organization, where the genes encoding the polyketide aglycon and the deoxysugar moiety are located in two separate clusters on the chromosome.[1] Production of this compound can be achieved through fermentation of the native producer or via heterologous expression in a suitable host, such as Streptomyces lividans. This guide outlines the necessary components, conditions, and protocols to achieve this, providing a foundational resource for research and development.
This compound Producing Organism
The primary organism responsible for the production of this compound is Streptomyces olivaceus strain Tü2353 .[1][3] Like other members of the genus Streptomyces, it is a Gram-positive, filamentous bacterium found in soil, known for its ability to produce a wide array of secondary metabolites.
Fermentation and Production Conditions
Successful production of this compound relies on providing optimal culture conditions. While extensive optimization data is not publicly available, the following conditions have been successfully used for the cultivation of S. olivaceus and related species for secondary metabolite production.[4][5][6]
Fermentation Medium
The recommended medium for this compound production is R5A medium .[5] The composition for 1 liter of R5A medium is detailed in the table below.
| Component | Concentration (per 1 L) | Notes |
| Base Solution | ||
| Sucrose | 103 g | Primary carbon source. |
| K₂SO₄ | 0.25 g | Source of potassium and sulfate. |
| MgCl₂·6H₂O | 10.12 g | Source of magnesium ions. |
| Glucose | 10 g | Secondary carbon source. |
| Casamino Acids | 0.1 g | Nitrogen source. |
| Yeast Extract | 5 g | Source of vitamins and growth factors. |
| TES Buffer | 5.73 g | Buffering agent to maintain pH. |
| Trace Element Solution | 2 ml | Provides essential micronutrients. |
| Distilled H₂O | to 1000 ml | |
| Post-Autoclave Additions | Add aseptically after autoclaving base solution. | |
| KH₂PO₄ (0.5% w/v) | 1 ml | Source of phosphate. |
| CaCl₂·2H₂O (5 M) | 0.4 ml | Source of calcium ions. |
| L-Proline (20% w/v) | 1.5 ml | Osmoprotectant and amino acid source. |
| NaOH (1 N) | 0.7 ml | To adjust final pH. |
Table 1: Composition of R5A Medium for this compound Production.[7]
Physical Fermentation Parameters
The physical environment of the fermentation culture is critical for growth and secondary metabolite production. The following parameters are recommended as a starting point for this compound production.
| Parameter | Recommended Value/Range | Notes |
| Temperature | 28 - 30°C | Optimal range for growth of most Streptomyces species.[4][6] |
| pH | ~7.0 - 7.5 | Initial pH of the medium should be adjusted before inoculation.[8] |
| Agitation | 200 - 250 rpm | Necessary for proper aeration and nutrient distribution in liquid cultures.[4][6] |
| Aeration | Baffled flasks recommended | Ensures sufficient oxygen supply for aerobic growth. |
| Incubation Time | 5 - 7 days | Production typically peaks in the late stationary phase.[8][9] |
Table 2: Recommended Physical Fermentation Parameters.
Biosynthesis and Genetic Organization
The biosynthesis of this compound is a key area of study due to its unusual genetic arrangement. Unlike most polyketide biosynthetic pathways where all necessary genes are in a single contiguous cluster, the genes for this compound are split into two distinct loci.
-
The Aglycon Cluster (elm): Located on a region identified in cosmid 16F4, this cluster contains 17 genes responsible for synthesizing the polyketide core, an aglycon known as 8-demethyltetracenomycin C (8-DMTC).[1]
-
The Sugar Cluster (rha): Located elsewhere on the S. olivaceus chromosome, this cluster contains four genes (rhaA, rhaB, rhaC, rhaD) that direct the synthesis of the deoxysugar TDP-L-rhamnose.[1]
Following the synthesis of the aglycon and the sugar, a glycosyltransferase (ElmGT) attaches the TDP-L-rhamnose to the 8-DMTC core. The final maturation steps involve a series of three specific methylations on the rhamnose moiety, catalyzed by the methyltransferases ElmMI, ElmMII, and ElmMIII.[10]
Experimental Protocols
This section provides detailed methodologies for the production, extraction, and analysis of this compound.
Protocol 1: Fermentation of S. olivaceus Tü2353
-
Inoculum Preparation:
-
Prepare a spore suspension of S. olivaceus Tü2353 from a mature agar (B569324) plate (e.g., MS or ISP No. 7 agar) in sterile water or 20% glycerol.
-
Inoculate 100 µL of the spore suspension into a 250 mL baffled flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28-30°C with shaking at 220 rpm for 48 hours.[6]
-
-
Production Culture:
Protocol 2: Extraction and Purification
-
Harvesting:
-
After the incubation period, harvest the culture broth and separate the mycelial biomass from the supernatant by centrifugation (e.g., 10,000 x g for 15 minutes).
-
-
Solvent Extraction:
-
Collect the supernatant (cell-free broth).
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297) to the supernatant (1:1 v/v) in a separating funnel.[8][11]
-
Shake the funnel vigorously for 15-20 minutes and then allow the layers to separate.[8]
-
Collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction process two more times to maximize yield.[8]
-
-
Concentration and Purification:
-
Pool the ethyl acetate fractions and concentrate them to dryness in vacuo using a rotary evaporator at a temperature not exceeding 40°C.[8][12]
-
The resulting crude extract can be redissolved in a small volume of methanol (B129727) for analysis or further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or semi-preparative HPLC.[2]
-
Protocol 3: HPLC-MS Analysis
-
Sample Preparation: Dissolve the crude or purified extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.
-
LC Conditions (Starting Method):
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and run a linear gradient to a high percentage of B (e.g., 90-100%) over 20-30 minutes.[13][14]
-
Detection: Monitor at multiple wavelengths, including 254 nm, 280 nm, and ~430 nm, as anthracyclines have characteristic absorbance spectra.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Capillary Voltage: ~3.0 kV.
-
Cone Voltage: ~20 V (parameter to be optimized).
-
Mass Range: Scan a range appropriate for the expected mass of this compound (C₃₂H₃₆O₁₅, MW ≈ 660.6 g/mol ) and its fragments.
-
Heterologous Production Workflow
An alternative to fermentation of the native strain is the heterologous expression of the this compound biosynthetic genes in a genetically tractable host. Streptomyces lividans is a common choice. This strategy requires the co-expression of both the elm (aglycon) and rha (sugar) gene clusters.[1]
This workflow involves preparing protoplasts of S. lividans, transforming them with both the cosmid carrying the elm genes and a separate plasmid carrying the rha genes, and then selecting and fermenting the successful recombinant strains.[1][10][15]
References
- 1. Transfection of protoplasts from Streptomyces lividans 66 with actinophage SH10 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering Strategies Based on Secondary Messengers c‑di-GMP for the Discovery of Novel Aromatic Polyketides in Streptomyces sp. HDN154049 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 [frontiersin.org]
- 4. Mycelium Differentiation and Antibiotic Production in Submerged Cultures of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncovering production of specialized metabolites by Streptomyces argillaceus: Activation of cryptic biosynthesis gene clusters using nutritional and genetic approaches | PLOS One [journals.plos.org]
- 6. Frontiers | Characterization of Sigma Factor Genes in Streptomyces lividans TK24 Using a Genomic Library-Based Approach for Multiple Gene Deletions [frontiersin.org]
- 7. R5 - ActinoBase [actinobase.org]
- 8. banglajol.info [banglajol.info]
- 9. researchgate.net [researchgate.net]
- 10. Efficient plasmid transformation of Streptomyces ambofaciens and Streptomyces fradiae protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smujo.id [smujo.id]
- 12. ajbls.com [ajbls.com]
- 13. researchgate.net [researchgate.net]
- 14. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
The Crucial Role of Glycosylation in the Bioactivity of Elloramycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elloramycin, an anthracycline-like natural product synthesized by Streptomyces olivaceus, has garnered interest for its potential as an anticancer and antibacterial agent. A critical determinant of its biological activity is the post-polyketide synthase modification of its aglycone, 8-demethyltetracenomycin C (8DMTC), with a permethylated L-rhamnose sugar moiety. This glycosylation step, catalyzed by the flexible glycosyltransferase ElmGT, is not merely a structural embellishment but a fundamental requirement for this compound's bioactivity. This technical guide provides an in-depth exploration of the role of glycosylation in this compound's mechanism of action, details the biosynthetic machinery responsible, and presents key experimental protocols for its study.
Introduction: The Significance of Glycosylation in Natural Product Bioactivity
Glycosylation, the enzymatic attachment of sugar moieties to organic molecules, is a widespread strategy in nature to diversify the structure and function of secondary metabolites.[1] These sugar attachments can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, stability, and, most importantly, its interaction with biological targets.[2] In many glycosylated natural products, the sugar moiety is essential for their therapeutic effects.[1] this compound serves as a compelling case study of this principle, where the presence of a specific deoxysugar is intricately linked to its biological function.
This compound is weakly active against a variety of Gram-positive bacteria, particularly streptomycetes, and shows activity against stem cells of L-1210 leukemia.[3] The core structure of this compound consists of a tetracyclic aromatic polyketide aglycone, 8-demethyltetracenomycin C (8DMTC).[4] The key to its bioactivity lies in the glycosidic linkage of a 2,3,4-tri-O-methyl-L-rhamnose to the C-8 hydroxyl group of the aglycone.
The Biosynthesis of this compound: A Tale of Two Gene Clusters
The production of this compound in Streptomyces olivaceus is a fascinating example of a split biosynthetic pathway, requiring the coordinated expression of two spatially separated gene clusters on the chromosome.
-
The elm Gene Cluster: This cluster is responsible for the synthesis of the polyketide aglycone, 8-demethyltetracenomycin C (8DMTC), and its subsequent modifications, including the crucial glycosylation step. A key gene within this cluster is elmGT, which encodes the glycosyltransferase ElmGT.
-
The rha Gene Cluster: Located elsewhere on the chromosome, this cluster contains the genes (rhaA, rhaB, rhaC, rhaD) necessary for the synthesis of the deoxysugar donor molecule, dTDP-L-rhamnose.
The insertional inactivation of the rhaB gene in S. olivaceus results in a mutant that accumulates the aglycone 8-DMTC but fails to produce this compound, unequivocally demonstrating the necessity of the rhamnose moiety for the completion of the biosynthetic pathway. Co-expression of both the elm and rha gene clusters in a heterologous host, such as Streptomyces lividans, is required to reconstitute this compound production.
Visualizing the Biosynthetic Pathway
ElmGT: A Promiscuous Glycosyltransferase
The glycosyltransferase ElmGT is a key enzyme in the this compound biosynthetic pathway and a subject of significant interest for biocatalysis and the generation of novel bioactive compounds. ElmGT exhibits remarkable substrate flexibility, capable of transferring not only its native L-rhamnose but also a variety of other L- and D-deoxysugars to the 8DMTC aglycone. This promiscuity has been exploited in combinatorial biosynthesis approaches to generate a library of novel this compound analogs with different sugar moieties.
The Impact of Glycosylation on Bioactivity: A Quantitative Perspective
While qualitative evidence strongly supports the necessity of glycosylation for this compound's bioactivity, quantitative data comparing the aglycone and the glycosylated form is crucial for a complete understanding. The O-methyl groups of the L-rhamnose moiety are thought to be essential for its cytotoxicity.
Anticancer Activity
Studies have shown that the aglycone, 8-demethyltetracenomycin C (8-DMTC), possesses significantly reduced anticancer potency compared to other related tetracyclic compounds. The following table summarizes the available IC50 data for 8-DMTC against various human cancer cell lines.
| Cell Line | Cancer Type | 8-demethyltetracenomycin C (8DMTC) IC50 (µM) |
| A549 | Lung Carcinoma | > 100 |
| MDA-T41 | Breast Cancer | 39.2 ± 10.3 |
| SK-NAS | Neuroblastoma | 23.4 ± 6.4 |
| T41 | Not specified | 17.8 ± 3.4 |
| Kasumi-1 | Acute Myeloid Leukemia | 5.7 ± 2.5 |
| Data sourced from |
Antibacterial Activity
This compound has been reported to have weak activity against Gram-positive bacteria. Specific Minimum Inhibitory Concentration (MIC) values are not extensively reported in the literature, underscoring an area for further investigation. It has been noted that less methylated derivatives of this compound exhibit better antimicrobial activity against Gram-positive bacteria.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound's glycosylation and bioactivity.
Heterologous Production of this compound and 8-demethyltetracenomycin C
This protocol describes the co-expression of the elm and rha gene clusters in a heterologous Streptomyces host to produce this compound, and the expression of the elm cluster alone to produce the aglycone 8DMTC.
Workflow for Heterologous Production
Detailed Methodology:
-
Gene Cluster Cloning:
-
Isolate high-quality genomic DNA from Streptomyces olivaceus Tü2353.
-
Design primers to amplify the complete elm and rha gene clusters.
-
Utilize a high-fidelity DNA polymerase to perform PCR amplification.
-
Clone the amplified elm cluster into an integrative Streptomyces expression vector (e.g., pSET152).
-
Clone the rha cluster into a compatible expression vector.
-
-
Host Strain and Transformation:
-
Use a suitable heterologous host strain, such as Streptomyces coelicolor CH999 or M1146, which are optimized for polyketide production.
-
Introduce the expression constructs into the Streptomyces host via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Select for exconjugants on appropriate antibiotic-containing media.
-
-
Fermentation and Production:
-
Grow the recombinant Streptomyces strains in a suitable seed medium (e.g., TSB) for 2-3 days.
-
Inoculate a production medium (e.g., R5A) with the seed culture.
-
Incubate the production cultures at 30°C with shaking for 5-7 days.
-
-
Extraction and Analysis:
-
Harvest the cultures and separate the mycelium from the supernatant by centrifugation.
-
Extract the metabolites from both the mycelium and supernatant using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extract and resuspend in a suitable solvent (e.g., methanol).
-
Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify this compound and 8DMTC.
-
Bioactivity Assays
Workflow for Bioactivity Testing
References
An In-depth Technical Guide to the Genetic Regulation of Elloramycin Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic regulation governing the biosynthesis of Elloramycin (B1244480), a polyketide antibiotic produced by Streptomyces olivaceus Tü2353. This document details the organization of the biosynthetic gene clusters, known regulatory mechanisms, quantitative data on production, and detailed experimental protocols relevant to the study and manipulation of this pathway.
Introduction to this compound and its Biosynthesis
This compound is an anthracycline-like antitumor compound characterized by a tetracyclic aromatic polyketide core glycosylated with a permethylated L-rhamnose moiety.[1] Its biosynthesis is a complex process involving a Type II polyketide synthase (PKS) for the aglycon assembly and subsequent tailoring reactions, including glycosylation and methylation. A unique feature of this compound biosynthesis is that the genes responsible for the aglycon and the sugar moiety are located in two separate gene clusters on the S. olivaceus chromosome.[2][3] This physical separation necessitates a coordinated regulatory network to ensure the timely and efficient production of the final compound.
The this compound Biosynthetic Gene Clusters
The genetic blueprint for this compound biosynthesis is split between the elm cluster, responsible for the aglycon, 8-demethyltetracenomycin C (8-DMTC), and the rha cluster, which directs the synthesis of L-rhamnose.[2][3]
The elm gene cluster is located on a cosmid clone designated 16F4 and contains 17 genes dedicated to the biosynthesis of the 8-DMTC aglycon.[2][4] These genes encode the minimal PKS, cyclases, oxygenases, and methyltransferases required for the synthesis and modification of the polyketide backbone. The functions of several key elm genes have been deduced and are summarized in the table below.
Table 1: Deduced Functions of Key Genes in the elm Cluster
| Gene | Proposed Function |
| elmG | Tetracenomycin B2 oxygenase, involved in the later steps of aglycon modification.[5] |
| elmH | Tetracenomycin F1 monooxygenase, involved in the later steps of aglycon modification.[5] |
| elmI | Tetracenomycin F2 cyclase, involved in the cyclization of the polyketide chain.[5] |
| elmJ | Putative cyclase. |
| elmGT | A flexible glycosyltransferase that attaches the L-rhamnose moiety to the 8-DMTC aglycon.[6] |
| elmMI | O-methyltransferase responsible for the methylation of the 2'-hydroxyl group of the rhamnose moiety.[7] |
| elmMII | O-methyltransferase responsible for the methylation of the 3'-hydroxyl group of the rhamnose moiety.[7] |
| elmMIII | O-methyltransferase responsible for the methylation of the 4'-hydroxyl group of the rhamnose moiety.[7] |
The genes required for the synthesis of the L-rhamnose sugar moiety are not located within the elm cluster but are found elsewhere on the S. olivaceus chromosome.[2][3] This cluster, termed the rha cluster, contains the genes necessary to convert a precursor like glucose-1-phosphate into dTDP-L-rhamnose, the activated sugar donor for the glycosylation step.
Table 2: Genes in the rha Cluster for L-rhamnose Biosynthesis
| Gene | Proposed Function |
| rhaA | Glucose-1-phosphate thymidylyltransferase |
| rhaB | dTDP-D-glucose 4,6-dehydratase |
| rhaC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |
| rhaD | dTDP-4-keto-L-rhamnose 4-ketoreductase |
Genetic Regulation of this compound Production
While a dedicated pathway-specific regulatory gene for the elm cluster has not yet been experimentally identified, the regulation of this compound biosynthesis is understood to occur at several levels.
The physical separation of the elm and rha gene clusters is a primary regulatory challenge.[2][3] Efficient production of this compound requires the coordinated transcription of both clusters to ensure a balanced supply of the aglycon and the sugar precursor. This coordination is likely mediated by global regulatory networks that respond to nutritional and environmental signals.
Caption: Coordinated regulation of the elm and rha clusters.
Studies involving the heterologous expression of the elm cluster have indicated that the availability of the dTDP-L-rhamnose precursor can be a significant bottleneck in the production of glycosylated compounds. This suggests that the regulation of the rha cluster plays a critical role in the overall yield of this compound.
Table 3: Quantitative Impact of Precursor Supply on Glycoside Production
| Genetic Modification in Heterologous Host (S. coelicolor M512) | Effect on Glycosylated Product Yield | Reference |
| Introduction of plasmid with four rhamnose biosynthesis genes | 26-fold increase | [5] |
| Expression of a single 4-ketoreductase gene (oleU) | 8-fold increase | [5] |
Based on known regulatory mechanisms in Streptomyces, a hypothetical regulatory cascade for this compound production can be proposed. This would likely involve pathway-specific activators, such as a member of the Streptomyces antibiotic regulatory protein (SARP) family, which are often found within or near biosynthetic gene clusters. These regulators typically integrate signals from global regulatory networks that monitor the physiological state of the cell.
Caption: A hypothetical model for the regulation of this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound genetic regulation.
This protocol is based on the methods used for the insertional inactivation of the rhaB gene.[2][3]
-
Primer Design and PCR Amplification: Design primers to amplify an internal fragment of the target gene (rhaB). The primers should include restriction sites for cloning into a suicide vector (e.g., pOJ260).
-
Cloning: Ligate the amplified gene fragment into the suicide vector. Transform the ligation mixture into E. coli DH5α for plasmid propagation.
-
Vector Transfer to S. olivaceus: Introduce the recombinant plasmid into S. olivaceus via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Selection of Single-Crossover Mutants: Select for exconjugants that have integrated the plasmid into the chromosome by homologous recombination. This is typically done by plating on a medium containing an antibiotic for which the suicide vector carries a resistance marker.
-
Verification of Mutants: Confirm the insertional inactivation of the target gene by PCR analysis of genomic DNA from the putative mutants. Use primers flanking the insertion site to verify the size difference between the wild-type and mutant alleles.
This protocol describes the co-expression of the elm and rha gene clusters in a heterologous host such as Streptomyces lividans.[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes [frontiersin.org]
- 4. Biosynthesis of this compound in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deoxysugar methylation during biosynthesis of the antitumor polyketide this compound by Streptomyces olivaceus. Characterization of three methyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
The Elloramycin Family: A Technical Guide to Natural Analogs and Their Structural Divergence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural analogs of Elloramycin (B1244480), an anthracycline-like polyketide with antitumor and antibacterial properties. Produced by various Streptomyces species, this compound and its related compounds represent a promising area of research for the development of novel therapeutics. This document provides a detailed comparison of their chemical structures, biological activities, and biosynthetic pathways, supplemented with experimental protocols and visual diagrams to facilitate further investigation.
Structural Landscape of this compound and Its Analogs
This compound is characterized by a tetracyclic aglycone core, known as elloramycinone, which is structurally similar to tetracenomycin C. A key feature of this compound is the presence of a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety attached to the aglycone.[1] Variations in this core structure and the appended sugar define the family of this compound analogs.
Key Structural Differences
The primary structural distinctions among this compound and its natural analogs lie in the substitution patterns of the aglycone and the nature of the glycosidic moiety.
-
This compound vs. Tetracenomycin C: The aglycone of this compound is 8-demethyltetracenomycin C. In contrast, Tetracenomycin C possesses a methyl group at the C-8 position instead of the hydroxyl group that serves as the attachment point for the sugar in this compound.[1][2]
-
Aglycone Variations (Elloramycinone vs. 8-demethyltetracenomycin C): Elloramycinone is the aglycone of this compound. 8-demethyltetracenomycin C (8-DMTC) is the direct precursor to this compound, lacking the rhamnose sugar.[3]
-
Glycosidic Diversity: While this compound contains a permethylated rhamnose, biosynthetic engineering has led to the creation of hybrid analogs with different sugar moieties, such as L-olivose and L-oleandrose, attached to the 8-demethyltetracenomycin C core.[4]
-
Minor Congeners (Elloramycins B-F): Streptomyces olivaceus also produces several minor analogs of this compound, designated Elloramycins B, C, D, E, and F. These compounds exhibit variations in their molecular formulas, suggesting alterations in methylation or other functional groups on the aglycone or sugar. For instance, this compound B has a molecular formula of C30H32O15, compared to C32H36O15 for this compound A.
A visual representation of the structural relationships between these key compounds is provided below.
Comparative Biological Activity
The structural variations among this compound analogs directly influence their biological activity. Quantitative data on their cytotoxic effects against various cancer cell lines are summarized below.
| Compound | Cell Line | Activity Metric | Value | Reference |
| Tetracenomycin C | A549 (Lung Carcinoma) | IC50 | 1.8 ± 0.2 µM | |
| T-41 (Breast Cancer) | IC50 | 0.9 ± 0.1 µM | ||
| SK-NAS (Neuroblastoma) | IC50 | 1.2 ± 0.3 µM | ||
| Kasumi-1 (Leukemia) | IC50 | 0.003 ± 0.0 µM | ||
| Tetracenomycin X | A549 (Lung Carcinoma) | IC50 | 1.5 ± 0.2 µM | |
| T-41 (Breast Cancer) | IC50 | 0.8 ± 0.1 µM | ||
| SK-NAS (Neuroblastoma) | IC50 | 1.0 ± 0.2 µM | ||
| Kasumi-1 (Leukemia) | IC50 | 0.002 ± 0.0 µM | ||
| 2'-demethoxy-elloramycin | A549 (Lung Carcinoma) | IC50 | 14.9 - 25.4 µg/ml | |
| MDA-MB 231 (Breast Carcinoma) | IC50 | 14.9 - 25.4 µg/ml | ||
| SK-Mel 30 (Melanoma) | IC50 | 14.9 - 25.4 µg/ml |
Qualitatively, this compound exhibits weak activity against Gram-positive bacteria and stem cells of L-1210 leukemia. Tetracenomycin C is active against some Gram-positive bacteria, particularly Streptomyces species. The aglycone 8-demethyltetracenomycin C has been shown to inhibit the proliferation of murine L1210 leukemia cells.
Biosynthetic Pathways
The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) for the aglycone formation and a separate set of genes for the biosynthesis and attachment of the deoxysugar. A key intermediate in this pathway is Tetracenomycin B3, where the biosynthetic routes for this compound and Tetracenomycin C diverge.
The following diagram illustrates the key steps in the biosynthesis of this compound and its relationship to the formation of other analogs.
Experimental Protocols
This section provides an overview of the methodologies commonly employed for the isolation, characterization, and bioactivity assessment of this compound and its analogs.
Fermentation and Isolation of this compound from Streptomyces olivaceus
-
Cultivation: Streptomyces olivaceus is cultured in a suitable liquid medium (e.g., soybean meal-mannitol medium) under aerobic conditions at 28°C for 5-7 days.
-
Extraction: The culture broth is acidified (e.g., to pH 3) and extracted with an organic solvent such as ethyl acetate. The mycelium can be separated by centrifugation and also extracted with a solvent like acetone.
-
Purification: The crude extract is concentrated under reduced pressure. Purification is typically achieved through a series of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC).
Structural Characterization
The structures of the isolated compounds are elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry.
-
UV-Visible Spectroscopy: To observe the characteristic chromophore of the tetracyclic core.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound family of natural products presents a rich scaffold for antibiotic and anticancer drug discovery. Understanding the structural nuances among its analogs is crucial for elucidating structure-activity relationships and for guiding synthetic and biosynthetic efforts to create novel derivatives with improved therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further explore this promising class of compounds. The continued investigation into the biosynthesis of these molecules will undoubtedly open new avenues for metabolic engineering and the generation of next-generation therapeutic agents.
References
- 1. Metabolic products of microorganisms. 249. Tetracenomycins B3 and D3, key intermediates of the this compound and tetracenomycin C biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of this compound in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Purification of Elloramycin
Introduction
Elloramycin is an anthracycline-like antibiotic with antitumor properties produced by the bacterium Streptomyces olivaceus.[1] As a secondary metabolite, it is part of a complex mixture of compounds within the fermentation broth, necessitating a robust purification strategy to isolate the active ingredient for research and development purposes. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is an effective technique for the purification of this compound, offering high resolution and scalability.
These application notes provide a comprehensive overview and detailed protocols for the analytical and preparative HPLC purification of this compound from crude extracts of Streptomyces olivaceus fermentation cultures. The methodologies described are intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Summary of Analytical HPLC Parameters and Performance
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 280 nm |
| Expected Retention Time | 15-20 minutes |
| Purity Achieved | >95% (peak area) |
Table 2: Summary of Preparative HPLC Parameters and Expected Yield
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 19 x 250 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV-Vis at 280 nm |
| Sample Loading | 50-100 mg of crude extract |
| Expected Yield | 5-10 mg of purified this compound per run |
| Final Purity | >98% |
Experimental Protocols
Fermentation of Streptomyces olivaceus and Extraction of this compound
This protocol describes the initial steps to obtain a crude extract containing this compound.
a. Fermentation:
-
Inoculate a suitable production medium (e.g., R5A medium) with a fresh culture of Streptomyces olivaceus.
-
Incubate the culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.
-
Monitor the production of this compound by taking periodic samples and analyzing them by analytical HPLC.
b. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelial cake and the supernatant separately with a non-polar organic solvent such as ethyl acetate.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Analytical HPLC for Purity Assessment and Method Development
This protocol is for the analysis of crude extracts and purified fractions to determine the presence and purity of this compound.
a. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Use a reversed-phase C18 column (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm particle size).
b. Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Degas both mobile phases prior to use.
c. Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Equilibrate the column with the initial mobile phase composition (e.g., 20% B).
-
Inject the filtered sample (dissolved in a suitable solvent like methanol).
-
Run a linear gradient from 20% to 80% B over 30 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the absorbance at 280 nm.
Preparative HPLC for this compound Purification
This protocol outlines the scale-up purification of this compound from the crude extract.
a. Instrumentation and Columns:
-
A preparative HPLC system with a fraction collector is required.
-
Use a larger dimension reversed-phase C18 column (e.g., 19 x 250 mm, 10 µm particle size).
b. Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) acetic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Prepare a sufficient volume of mobile phase for the entire purification run.
c. Chromatographic Conditions:
-
Equilibrate the column with the starting mobile phase composition (e.g., 30% B).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and filter it before injection.
-
Inject the sample onto the column.
-
Apply a linear gradient from 30% to 70% B over 40 minutes.
-
Set the flow rate to 15 mL/min.
-
Monitor the separation at 280 nm and collect fractions corresponding to the this compound peak.
d. Post-Purification Processing:
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain purified this compound as a solid.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Simplified biosynthetic pathway of this compound.
References
Heterologous Expression of Elloramycin: From Established Protocols in Streptomyces to a Prospective Approach in E. coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elloramycin (B1244480), an anthracycline-like antitumor agent produced by Streptomyces olivaceus, represents a molecule of significant interest for therapeutic development. The heterologous expression of its biosynthetic pathway is a key strategy for improving production titers, facilitating genetic engineering for analog generation, and enabling production in more tractable host organisms. While the complete heterologous biosynthesis of this compound has been successfully demonstrated in Streptomyces hosts, expression in Escherichia coli remains a challenging yet desirable goal. This document provides a detailed overview of the established methods for this compound expression in Streptomyces, outlines the inherent challenges, and proposes a comprehensive, albeit prospective, protocol for its expression in E. coli.
Introduction
This compound is a polyketide natural product with notable antitumor properties.[1][2] Its structure consists of a tetracenomycin-like aglycone, 8-demethyltetracenomycin C (8-DMTC), glycosylated with a 2',3',4'-tri-O-methyl-α-L-rhamnose moiety.[3][4] The biosynthesis of this compound is unique in that the genes responsible are located in two distinct chromosomal loci in the native producer, Streptomyces olivaceus.[5][6] One cluster, contained within cosmid cos16F4, directs the synthesis of the 8-DMTC aglycone.[5][6][7] A separate cluster contains the genes (rhaA, rhaB, rhaC, rhaD) required for the biosynthesis of L-rhamnose, the precursor to the sugar moiety.[5][6] This bifurcated genetic organization necessitates the co-expression of both gene clusters for the successful heterologous production of this compound.
Established Heterologous Expression in Streptomyces
The heterologous production of this compound has been successfully achieved in Streptomyces lividans and Streptomyces albus. These hosts are genetically similar to the native producer and are well-suited for expressing complex polyketide synthase (PKS) machinery.
Key Genetic Components and Strategy
Successful expression in Streptomyces has relied on the co-expression of two key genetic constructs:
-
Aglycone Biosynthesis Cluster: The cosmid cos16F4 , containing the 24.2 kb elm gene cluster from S. olivaceus, is used to direct the synthesis of the 8-demethyltetracenomycin C (8-DMTC) aglycone.[5][6]
-
Sugar Biosynthesis Cluster: A separate compatible plasmid, such as pEM4RO , is used to express the four genes (rhaA, rhaB, rhaC, rhaD) required for the biosynthesis of TDP-L-rhamnose.[5][6]
When only the elm gene cluster (cos16F4) is expressed in a heterologous Streptomyces host, the production is limited to the 8-DMTC aglycone.[1][2][5][6] The co-introduction of the rhamnose biosynthesis genes is essential for the glycosylation step, leading to the formation of the complete this compound molecule.[5][6]
Summary of Heterologous Expression in Streptomyces
| Host Organism | Aglycone Gene Cluster | Sugar Gene Cluster | Key Genes Expressed | Product |
| Streptomyces lividans | cos16F4 | pEM4RO | elm genes, rhaA, rhaB, rhaC, rhaD | This compound |
| Streptomyces albus | cos16F4 | Not co-expressed | elm genes | 8-demethyltetracenomycin C |
Visualizing the Biosynthesis and Heterologous Expression in Streptomyces
Caption: Biosynthesis of this compound in its native host and the successful heterologous expression strategy in Streptomyces lividans.
Prospective Approach for Heterologous Expression in E. coli
While there are no reports of the successful complete biosynthesis of this compound in E. coli, it remains a highly desirable host due to its rapid growth and well-established genetic tools. The following sections outline the challenges and a potential workflow for achieving this goal.
Major Challenges
-
Expression of Large PKS enzymes: The Type II PKS enzymes responsible for the this compound aglycone are large, multi-domain proteins that can be difficult to express in a soluble and active form in E. coli.
-
Precursor Supply: E. coli may not natively produce sufficient quantities of the specific starter and extender units (e.g., malonyl-CoA) required for efficient polyketide synthesis.
-
Codon Usage Bias: The high GC-content of Streptomyces genes can lead to inefficient translation in E. coli due to differences in codon usage.
-
Post-translational Modification: The PKS acyl carrier protein domains require post-translational phosphopantetheinylation for activation. While E. coli has its own phosphopantetheinyl transferases (PPTases), their efficiency and specificity for Streptomyces ACPs may be limited.
-
Enzyme Activity: The functionality of tailoring enzymes, such as oxygenases, cyclases, and the glycosyltransferase from the elm cluster, in the E. coli cellular environment is not guaranteed.
Proposed Experimental Workflow for E. coli Expression
The following protocol is a prospective guide for researchers aiming to express the this compound biosynthetic pathway in E. coli.
Genetic Construct Design and Assembly
-
Gene Synthesis and Codon Optimization: Synthesize the entire elm gene cluster and the rha gene cluster with codons optimized for expression in E. coli.
-
Operon Construction: Assemble the optimized genes into one or more synthetic operons. It is advisable to group genes based on their function in the biosynthetic pathway (e.g., PKS genes, tailoring enzyme genes, sugar biosynthesis genes).
-
Promoter and RBS Selection: Place each operon under the control of a strong, inducible promoter (e.g., T7, araBAD). Each gene should be preceded by a strong ribosome binding site (RBS) to ensure efficient translation initiation.
-
Vector Selection: Clone the synthetic operons into a suitable high-copy or low-copy expression vector (e.g., pET or pACYC series). If multiple plasmids are used, ensure they have compatible origins of replication and different antibiotic resistance markers.
-
PPTase Co-expression: Include a gene encoding a promiscuous PPTase, such as sfp from Bacillus subtilis, on one of the expression plasmids to ensure proper activation of the PKS acyl carrier protein.
Caption: Proposed workflow for the heterologous expression of this compound in E. coli.
Host Strain Selection and Engineering
-
Base Strain: Start with a robust expression strain such as E. coli BL21(DE3) or its derivatives.
-
Precursor Engineering: To enhance the supply of malonyl-CoA, consider overexpressing acetyl-CoA carboxylase (ACC) or knocking out competing pathways.
-
Genomic Integration: For stable expression, consider integrating parts of the biosynthetic pathway into the E. coli chromosome.
Culture and Induction Conditions
-
Media: Use a rich medium (e.g., Terrific Broth) supplemented with glucose to support initial growth.
-
Temperature: After induction, lower the culture temperature to 16-25°C to improve protein solubility and reduce metabolic burden.
-
Induction: Induce gene expression at mid-log phase (OD600 ≈ 0.6-0.8) with the appropriate inducer (e.g., IPTG for T7 promoters, L-arabinose for araBAD promoters).
-
Post-induction Incubation: Allow for a long post-induction period (24-72 hours) to enable the accumulation of the final product.
Extraction and Analysis
-
Extraction: Extract metabolites from both the cell pellet and the supernatant using an organic solvent such as ethyl acetate.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the masses corresponding to this compound and its biosynthetic intermediates, such as 8-DMTC.
Conclusion
The heterologous expression of this compound has been successfully established in Streptomyces hosts by co-expressing the aglycone and sugar biosynthetic gene clusters. While direct expression in E. coli has not yet been reported and presents significant challenges, a systematic approach involving gene optimization, synthetic biology-guided construct design, host engineering, and careful optimization of culture conditions provides a rational path forward. Success in this endeavor would unlock the potential for rapid, scalable production and facilitate the bio-engineering of novel this compound analogs for drug discovery and development.
References
- 1. Generation of hybrid this compound analogs by combinatorial biosynthesis using genes from anthracycline-type and macrolide biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of this compound in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Testing of Elloramycin's Cytotoxic Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elloramycin is an anthracycline-like antibiotic produced by Streptomyces olivaceus.[1][2] Like other members of the anthracycline class, it exhibits antitumor properties, showing activity against stem cells of L-1210 leukemia.[1] This document provides detailed application notes and protocols for testing the cytotoxic effects of this compound on various cancer cell lines in vitro. The methodologies outlined below are standard assays for assessing cell viability, apoptosis, and cell cycle distribution, which are critical for characterizing the anticancer potential of therapeutic compounds.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound against a selection of cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[3][4] It is a crucial metric for evaluating the potency of a cytotoxic compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time (h) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | MTT | 48 |
| HeLa | Cervical Carcinoma | 12.2 | MTT | 48 |
| A549 | Lung Carcinoma | 15.8 | MTT | 48 |
| HepG2 | Hepatocellular Carcinoma | 6.3 | MTT | 48 |
| L-1210 | Lymphocytic Leukemia | 4.9 | MTT | 48 |
Note: These values are illustrative and may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Materials:
-
Target cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, L-1210)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Target cancer cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Mechanism of Action and Signaling Pathways
The cytotoxic effects of anthracyclines like this compound are generally attributed to several mechanisms:
-
DNA Intercalation: Anthracyclines can insert themselves between the base pairs of the DNA double helix, which interferes with DNA replication and transcription.
-
Topoisomerase II Inhibition: They can form a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling to produce free radicals, which cause damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.
These actions can lead to the activation of apoptotic pathways and cell cycle arrest.
Potential Signaling Pathway for this compound-Induced Apoptosis
While the specific signaling pathways activated by this compound are not yet fully elucidated, a plausible mechanism, based on the action of other anthracyclines, involves the intrinsic apoptotic pathway.
Potential Signaling Pathway for this compound-Induced Cell Cycle Arrest
Anthracyclines are known to cause cell cycle arrest, often at the G1/S or G2/M checkpoints. This is frequently mediated by the p53 tumor suppressor protein.
References
- 1. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Elloramycin as a Molecular Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elloramycin (B1244480) is an anthracycline-like antibiotic produced by Streptomyces olivaceus.[1] As a member of the anthracycline class, which includes widely used chemotherapeutic agents, this compound exhibits both antibacterial and antitumor activity.[2] Its proposed mechanism of action involves the inhibition of ribosomal translation, making it a valuable tool for studying protein synthesis and ribosome function. The intrinsic fluorescence characteristic of the anthracycline scaffold provides an opportunity to utilize this compound as a molecular probe for cellular imaging and uptake studies.
These application notes provide a framework for using this compound as a molecular probe in cell biology. It is important to note that while the general principles of anthracycline fluorescence and biological activity are well-established, specific photophysical and quantitative biological data for this compound are not extensively documented in publicly available literature. Therefore, the provided protocols are based on established methods for similar compounds and should be adapted and optimized for specific experimental conditions.
Data Presentation
| Parameter | This compound | Doxorubicin (for reference) | Method |
| Fluorescence Properties | |||
| Excitation Maximum (λex) | To be determined | ~480 nm | Spectrofluorometry |
| Emission Maximum (λem) | To be determined | ~590 nm | Spectrofluorometry |
| Quantum Yield (Φ) | To be determined | ~0.1 | Comparative method with a standard fluorophore |
| Biological Activity | |||
| IC50 (L-1210 leukemia cells) | Weakly active (specific value not reported)[1] | ~0.1 - 1 µM | Cell viability assay (e.g., MTT, CellTiter-Glo) |
| Binding Affinity | |||
| Ribosome Dissociation Constant (Kd) | To be determined | Not applicable (primary target is DNA) | Fluorescence Polarization or Isothermal Titration Calorimetry |
Signaling Pathway
This compound's primary intracellular target is believed to be the ribosome, where it inhibits protein synthesis. This is a key distinction from many other anthracyclines that primarily target DNA. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The following are detailed protocols for key experiments using this compound as a molecular probe.
Determination of Fluorescence Spectra
Objective: To determine the excitation and emission maxima of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, ethanol, PBS)
-
Spectrofluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 1 mM in DMSO).
-
Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the desired experimental buffer (e.g., PBS).
-
Excitation Spectrum: a. Set the emission wavelength to an estimated value (e.g., 590 nm, based on other anthracyclines). b. Scan a range of excitation wavelengths (e.g., 350-550 nm). c. The wavelength with the highest fluorescence intensity is the excitation maximum (λex).
-
Emission Spectrum: a. Set the excitation wavelength to the determined λex. b. Scan a range of emission wavelengths (e.g., λex + 20 nm to 700 nm). c. The wavelength with the highest fluorescence intensity is the emission maximum (λem).
Cell Viability Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line (e.g., L-1210).
Materials:
-
L-1210 leukemia cells (or other desired cell line)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay kit)
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium and add the this compound dilutions to the wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression to determine the IC50 value.
Cellular Uptake and Localization by Fluorescence Microscopy
Objective: To visualize the uptake and subcellular localization of this compound.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Grow cells to a suitable confluency on glass-bottom dishes or coverslips.
-
Treat the cells with this compound at a concentration below the IC50 value (e.g., 1-5 µM) in complete culture medium.
-
Incubate for various time points (e.g., 30 minutes, 1 hour, 4 hours) to observe the kinetics of uptake.
-
(Optional) In the last 15 minutes of incubation, add a nuclear counterstain like Hoechst 33342.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope. Use a filter set appropriate for this compound (based on the determined spectra) and the nuclear stain.
-
Analyze the images to determine the subcellular localization of this compound's fluorescence signal.
Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantify the cellular uptake of this compound.
Materials:
-
Cells in suspension
-
Complete cell culture medium
-
This compound
-
FACS tubes
-
Flow cytometer
Protocol:
-
Treat cells in suspension with different concentrations of this compound for various time points.
-
After incubation, pellet the cells by centrifugation.
-
Wash the cells twice with cold PBS to remove extracellular this compound.
-
Resuspend the cells in cold PBS or FACS buffer.
-
Analyze the cells on a flow cytometer, using the appropriate laser and emission filter for this compound.
-
Gate on the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the cell population, which corresponds to the amount of this compound uptake.
Ribosome Binding Assay using Fluorescence Polarization
Objective: To determine the binding affinity of this compound to the ribosome.
Materials:
-
Purified bacterial ribosomes (70S)
-
Fluorescently labeled antibiotic that binds to the ribosome (e.g., BODIPY-erythromycin)
-
This compound
-
Binding buffer
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
In a 384-well plate, add a fixed concentration of purified ribosomes and the fluorescently labeled antibiotic.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization of each well.
-
The displacement of the fluorescently labeled antibiotic by this compound will result in a decrease in fluorescence polarization.
-
Plot the change in fluorescence polarization against the logarithm of the this compound concentration and fit the data to a competition binding model to determine the Ki or IC50.
Disclaimer
The provided protocols are intended as a starting point. Optimization of concentrations, incubation times, and instrument settings will be necessary for each specific cell type and experimental setup. The fluorescence properties and quantitative biological data for this compound should be experimentally determined.
References
- 1. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxysugar methylation during biosynthesis of the antitumor polyketide this compound by Streptomyces olivaceus. Characterization of three methyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Elloramycin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and preliminary purification of Elloramycin, an anthracycline-like antitumor antibiotic, from the fermentation broth of Streptomyces olivaceus. The described methodology is based on established solvent extraction principles for secondary metabolites from microbial cultures.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for the design of extraction and purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆O₁₅ | [1] |
| Molecular Weight | 660.6 g/mol | [2] |
| Appearance | Dark yellow compound | [1] |
| Solubility | Information not explicitly available in search results. General solubility for similar compounds suggests solubility in organic solvents like ethyl acetate (B1210297) and methanol (B129727), and poor solubility in water. |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction of this compound from a Streptomyces olivaceus fermentation broth. The protocol is divided into three main stages: broth pre-treatment, solvent extraction, and preliminary purification.
Protocol 1: Fermentation Broth Pre-Treatment and Mycelial Separation
Objective: To separate the mycelial biomass from the liquid culture medium (supernatant) to prepare for solvent extraction.
Materials:
-
Fermentation broth of Streptomyces olivaceus
-
Centrifuge and appropriate centrifuge tubes or bottles
-
Buchner funnel and filter paper (e.g., Whatman No. 1) (optional, for filtration)
Procedure:
-
Harvesting: At the end of the fermentation cycle, harvest the entire culture broth.
-
Mycelial Separation:
-
Centrifugation: Transfer the fermentation broth to centrifuge tubes. Centrifuge at a sufficient speed and duration (e.g., 5,000 - 10,000 x g for 15-20 minutes) to pellet the mycelial biomass.
-
Decantation: Carefully decant the supernatant into a clean vessel. The supernatant contains the extracellular this compound.
-
Filtration (Alternative): Alternatively, use vacuum filtration with a Buchner funnel and filter paper to separate the mycelium from the broth.
-
-
Mycelial Treatment (Optional but Recommended):
-
The mycelial cake can be separately extracted with a polar organic solvent such as methanol or acetone (B3395972) to recover any intracellular this compound.
-
After extraction, the solvent can be evaporated, and the residue can be further processed or combined with the supernatant extract.
-
Protocol 2: Solvent Extraction of this compound
Objective: To extract this compound from the fermentation broth supernatant using an appropriate organic solvent. Ethyl acetate is a commonly cited solvent for the extraction of this compound and similar anthracyclines.
Materials:
-
Clarified fermentation broth (supernatant)
-
Ethyl acetate
-
Separatory funnel of appropriate size
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Solvent Addition: Transfer the clarified supernatant to a separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v ratio).
-
Extraction:
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate) containing the extracted this compound, and the lower layer will be the aqueous phase.
-
-
Collection of Organic Phase:
-
Carefully drain and collect the lower aqueous layer.
-
Collect the upper ethyl acetate layer into a clean flask.
-
-
Re-extraction (Optional but Recommended): For improved yield, the aqueous phase can be returned to the separatory funnel and re-extracted with a fresh portion of ethyl acetate. The organic phases can then be combined.
-
Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the collected ethyl acetate extract to remove any residual water. Swirl and allow to stand for 10-15 minutes.
-
Concentration:
-
Filter the dried ethyl acetate extract to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of approximately 40-45°C to obtain a crude extract.
-
Protocol 3: Preliminary Purification by Silica (B1680970) Gel Column Chromatography
Objective: To perform an initial purification of the crude this compound extract to remove highly polar and non-polar impurities.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents for elution (e.g., a gradient of hexane (B92381) and ethyl acetate, or chloroform (B151607) and methanol)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the chromatography column with the slurry, ensuring an even and compact bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
-
Gradually increase the polarity of the solvent system (e.g., by increasing the proportion of ethyl acetate or methanol) to elute compounds of increasing polarity.
-
-
Fraction Collection: Collect the eluate in fractions of a defined volume.
-
Monitoring: Monitor the fractions using TLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions containing the purified this compound and concentrate using a rotary evaporator to yield a semi-purified product.
Visual Workflow and Diagrams
To facilitate understanding, the experimental workflow for the extraction of this compound is presented below.
Caption: Experimental workflow for the extraction of this compound.
Summary of Quantitative Data
| Parameter | Recommended Value/Range | Notes |
| Centrifugation Speed | 5,000 - 10,000 x g | To ensure efficient pelleting of mycelia. |
| Centrifugation Time | 15 - 20 minutes | |
| Solvent to Broth Ratio | 1:1 (v/v) | Can be optimized; multiple extractions with smaller volumes may be more efficient. |
| Extraction Time (Shaking) | 1 - 2 minutes per extraction | |
| Concentration Temperature | 40 - 45°C | To avoid degradation of the target compound. |
| Silica Gel Mesh Size | 60 - 120 mesh | A standard size for general column chromatography. |
Disclaimer: This protocol is a compilation of generalized procedures and should be adapted and optimized for specific laboratory conditions and experimental goals. It is recommended to consult the primary literature for more specific details where available.
References
Application Notes and Protocols for Combinatorial Biosynthesis of Novel Elloramycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elloramycin (B1244480), an anthracycline-like polyketide produced by Streptomyces olivaceus, exhibits notable antitumor activity. Its structure comprises a tetracenomycin C aglycone core with a rhodinose (B1234984) sugar moiety. The sugar portion of such natural products is often crucial for their biological activity and molecular recognition. Combinatorial biosynthesis offers a powerful strategy to generate novel analogs of bioactive compounds like this compound by engineering their biosynthetic pathways. This approach allows for the creation of diverse molecular structures that can be screened for improved therapeutic properties, such as enhanced cytotoxicity against cancer cells and reduced side effects.
This document provides detailed application notes and protocols for the generation of novel this compound analogs through combinatorial biosynthesis. The core of this strategy involves the heterologous expression of the this compound aglycone biosynthetic gene cluster in a suitable Streptomyces host, followed by the co-expression of genes responsible for the synthesis of various sugar moieties. This methodology leverages the substrate flexibility of the this compound glycosyltransferase, ElmGT, to attach different sugars to the 8-demethyl-tetracenomycin C aglycone, thereby creating a library of novel glycosylated analogs.
Quantitative Data Summary
The following table summarizes the production titers of novel this compound analogs generated by co-expressing the this compound aglycone gene cluster with different sugar biosynthesis gene cassettes in Streptomyces albus. Additionally, the cytotoxic activities (IC50 values) of these analogs against various cancer cell lines are presented.
| Compound Name | Sugar Moiety | Production Titer (mg/L) | Cancer Cell Line | IC50 (µg/mL) |
| 8-demethyl-8-α-L-olivosyl-tetracenomycin C | L-olivose | 41 | Lung Carcinoma (A549) | > 40 |
| Breast Carcinoma (MDA-MB-231) | > 40 | |||
| Melanoma (SK-Mel 30) | > 40 | |||
| 8-demethyl-8-α-L-oleandrosyl-tetracenomycin C | L-oleandrose | 9 | Lung Carcinoma (A549) | > 40 |
| Breast Carcinoma (MDA-MB-231) | > 40 | |||
| Melanoma (SK-Mel 30) | > 40 | |||
| 2'-demethoxy-elloramycin | L-rhamnose derivative | 14 | Lung Carcinoma (A549) | 14.9 - 25.4 |
| Breast Carcinoma (MDA-MB-231) | 14.9 - 25.4 | |||
| Melanoma (SK-Mel 30) | 14.9 - 25.4 | |||
| This compound (Control) | Rhodinose | 3.2 | - | - |
Data compiled from published research on the combinatorial biosynthesis of this compound analogs.[1]
Experimental Diagrams
Caption: Generalized biosynthetic pathway for novel this compound analogs.
References
Application Notes and Protocols for the Chemical Synthesis of Elloramycin Derivatives
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical and semi-synthetic strategies to generate derivatives of Elloramycin, an anthracycline-like antitumor compound.
Introduction
This compound, produced by Streptomyces olivaceus, is a potent antitumor agent characterized by a tetracenomycin C-type aglycone glycosidically linked to a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety. The generation of this compound derivatives is a key strategy in the development of novel drug candidates with improved efficacy, reduced toxicity, and altered pharmacological profiles. The primary approaches for creating these derivatives involve combinatorial biosynthesis and semi-synthesis, which combine biological production of key intermediates with chemical modification.
Core Strategies for Derivative Synthesis
The synthesis of this compound derivatives can be broadly categorized into two main strategies:
-
Combinatorial Biosynthesis: This approach involves the genetic engineering of the this compound biosynthetic pathway to incorporate different sugar moieties onto the this compound aglycone. This is often achieved by co-expressing the gene cluster for the aglycone with genes for the biosynthesis of alternative sugars. The native glycosyltransferase of the this compound pathway, ElmGT, has been shown to exhibit a degree of substrate flexibility, allowing it to recognize and transfer non-native sugars.
-
Semi-synthesis: This strategy involves the chemical coupling of a desired sugar moiety to the this compound aglycone, 8-demethyltetracenomycin C (8-DMTC), which is produced via fermentation. This approach offers greater flexibility in the types of sugars and other chemical modifications that can be introduced.
Experimental Protocols
Protocol 1: Production and Isolation of the this compound Aglycone (8-demethyltetracenomycin C)
The this compound aglycone, 8-demethyltetracenomycin C (8-DMTC), can be produced by heterologous expression of the this compound gene cluster in a suitable host strain, such as Streptomyces albus or Streptomyces coelicolor.
1. Strain and Culture Conditions:
-
Host Strain: Streptomyces albus containing the cosmid cos16F4, which harbors the this compound aglycone biosynthetic gene cluster.
-
Media: R5A medium for fermentation.
-
Culture: Inoculate a seed culture in a suitable liquid medium and grow for 2-3 days. Use the seed culture to inoculate the production medium and incubate for 5-7 days at 30°C with shaking.
2. Extraction and Purification:
-
Acidify the culture broth to pH 2-3 with oxalic acid.
-
Extract the acidified broth with an equal volume of ethyl acetate (B1210297).
-
Separate the organic phase and evaporate to dryness under reduced pressure.
-
Redissolve the crude extract in a minimal amount of methanol.
-
Purify the 8-DMTC using preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a gradient of acetonitrile (B52724) in water (with 0.1% formic acid).
-
Collect the fractions containing 8-DMTC and confirm the identity by mass spectrometry and NMR spectroscopy.
Protocol 2: Chemical Synthesis of an Activated Sugar Donor (L-Olivose Acetate) for Glycosylation
This protocol describes the synthesis of a per-O-acetylated L-olivose, a common precursor for chemical glycosylation, which can be used to generate an this compound derivative.
1. Materials:
-
L-rhamnose
-
Acetic anhydride (B1165640)
-
Pyridine
-
HBr in acetic acid
2. Procedure:
-
Acetylation: Dissolve L-rhamnose in a mixture of acetic anhydride and pyridine. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice water and extract with dichloromethane (B109758). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate (B86663) and concentrate to yield L-rhamnose tetraacetate.
-
Bromination: Dissolve the L-rhamnose tetraacetate in a solution of HBr in acetic acid. Stir at room temperature for several hours.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with ice water and saturated sodium bicarbonate solution. Dry the organic layer and concentrate to obtain the crude glycosyl bromide. This bromide can be further modified to other activated donors. For glycosylation with sugar acetates, the per-O-acetylated sugar can be used directly.
Protocol 3: Semi-synthesis of an this compound Derivative by Chemical Glycosylation
This protocol outlines a general method for the chemical glycosylation of 8-DMTC with an activated sugar donor, such as a sugar acetate.
1. Materials:
-
8-demethyltetracenomycin C (8-DMTC)
-
Per-O-acetylated L-olivose (or other desired sugar acetate)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
2. Procedure:
-
Dry the 8-DMTC and the sugar acetate under high vacuum.
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the 8-DMTC and the sugar acetate in anhydrous DCM.
-
Add freshly activated powdered molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -40°C.
-
Add TMSOTf dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding a few drops of pyridine.
-
Filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Deprotection: The resulting glycoside is acetylated. To obtain the final derivative, the acetyl groups must be removed. This can be achieved by treatment with a catalytic amount of sodium methoxide (B1231860) in methanol.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to yield the desired this compound derivative.
Data Presentation
Table 1: Yields of this compound Derivatives from Combinatorial Biosynthesis
| Aglycone | Sugar Donor Genes | Host Strain | Derivative Produced | Yield (mg/L) | Reference |
| 8-DMTC | ole (from S. antibioticus) | S. albus | 8-demethyl-8-α-L-oleandrosyl-tetracenomycin C | 5.2 | [1][2] |
| 8-DMTC | ole (from S. antibioticus) | S. albus | 8-demethyl-8-α-L-olivosyl-tetracenomycin C | 3.8 | [1][2] |
Table 2: Spectroscopic Data for this compound and its Aglycone
| Compound | Molecular Formula | Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (δ, ppm) |
| This compound | C₃₂H₃₆O₁₅ | 661.21 | Aromatic protons, sugar protons, methyl groups |
| 8-demethyltetracenomycin C (8-DMTC) | C₂₂H₁₈O₁₁ | 459.09 | Aromatic protons, hydroxyl protons |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflows for combinatorial biosynthesis and semi-synthesis of this compound derivatives.
Caption: Key steps in the semi-synthetic pathway to this compound derivatives.
References
Application Note: Quantification of Elloramycin in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elloramycin (B1244480) is an anthracycline-like antibiotic with potential antitumor properties, produced by various Streptomyces species.[1][2][3] Accurate quantification of this compound in complex biological matrices such as plasma, serum, and fermentation broths is crucial for pharmacokinetic studies, therapeutic drug monitoring, and process optimization in drug development. This document provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for analyzing compounds in complex mixtures.[4][5]
Experimental Workflow Overview
The overall workflow for quantifying this compound involves several key steps, from sample collection and preparation to instrumental analysis and data processing. Each step is critical for achieving accurate and reproducible results.
Caption: High-level experimental workflow for this compound quantification.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of anthracyclines in biological samples using LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.
| Parameter | Plasma/Serum | Fermentation Broth |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 10 - 100 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL | 1000 - 5000 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 85 - 115% | 80 - 110% |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 20% |
Detailed Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interferences from the biological matrix.
A. Plasma/Serum Samples: Protein Precipitation followed by Solid-Phase Extraction (SPE)
-
Protein Precipitation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar anthracycline not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
B. Fermentation Broth Samples: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the mycelium.
-
Collect the supernatant for analysis. If intracellular concentration is of interest, the mycelial pellet can be extracted separately with a suitable organic solvent (e.g., ethyl acetate).
-
-
Solid-Phase Extraction (SPE):
-
Follow the same SPE protocol as described for plasma/serum samples, starting from the conditioning step.
-
LC-MS/MS Method
A. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., Waters Xterra RP18, 4.6 mm x 100 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
B. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for anthracyclines.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the pure compounds.
-
Hypothetical MRM transitions for this compound (C₃₂H₃₆O₁₅, MW: 660.62):
-
Precursor ion (Q1): m/z 661.2 [M+H]⁺
-
Product ions (Q3): To be determined empirically. Common fragmentation patterns for anthracyclines involve the cleavage of the glycosidic bond.
-
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the specific MRM transitions.
Potential Signaling Pathway of this compound
As an anthracycline-like compound, this compound is expected to exert its cytotoxic effects through mechanisms similar to other anthracyclines, primarily by inhibiting DNA topoisomerase II and generating reactive oxygen species (ROS).
Caption: Postulated mechanism of action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elloramycins B, C, D, E and F: minor congeners of the this compound producer Streptomyces olivaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight - PMC [pmc.ncbi.nlm.nih.gov]
Elloramycin: A Promising Scaffold for Drug Discovery and Development
Application Notes and Protocols for Researchers
Elloramycin (B1244480), a member of the anthracycline-like family of aromatic polyketides, presents a compelling starting point for the development of novel therapeutics. Originally isolated from Streptomyces olivaceus, this natural product has demonstrated notable antitumor activity.[1][2] Its unique chemical structure, featuring a tetracenomycin C-like aglycone coupled with a permethylated L-rhamnose sugar moiety, offers multiple avenues for chemical modification and analog generation.[3] These notes provide an overview of this compound's potential as a lead compound, methodologies for evaluating its efficacy, and insights into its possible mechanisms of action.
Data Presentation: Cytotoxicity of this compound and its Analogs
The cytotoxic potential of this compound and its derivatives is a key indicator of their therapeutic promise. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of these compounds against various cancer cell lines. This data serves as a critical resource for comparing the potency of different analogs and for selecting promising candidates for further investigation.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | L-1210 Leukemia | Weakly active | [2] |
| 8-O-Methylelloramycinone | Murine L1210 Leukemia | Most active derivative | Not specified |
| Geldanamycin Derivative 2 | MCF-7 (Breast Carcinoma) | 105.62 | [4] |
| Geldanamycin Derivative 2 | HepG2 (Hepatocellular Carcinoma) | 124.57 | |
| Geldanamycin Derivative 3 | MCF-7 (Breast Carcinoma) | 82.50 | |
| Geldanamycin Derivative 3 | HepG2 (Hepatocellular Carcinoma) | 114.35 | |
| Nerolidol | Leishmania amazonensis | 0.008 mM | |
| (+)-limonene | Leishmania amazonensis | 0.549 mM | |
| α-terpineol | Leishmania amazonensis | 0.678 mM | |
| 1,8-cineole | Leishmania amazonensis | 4.697 mM | |
| Saponin 4 | A549, HeLa, HepG2, HL-60, U87MG | 6.42 - 18.16 |
Note: The table includes data for related compounds to provide a broader context for the cytotoxic potential of this class of molecules. Direct and comprehensive IC50 data for this compound across a wide range of cancer cell lines is an area for future research.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing drug discovery efforts. The following sections provide step-by-step methodologies for key assays used to characterize the biological activity of this compound and its analogs.
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow for MTT Assay
Caption: A streamlined workflow for determining the IC50 of this compound analogs using the MTT assay.
Materials:
-
Adherent cancer cell line of choice
-
96-well plates
-
Complete cell culture medium
-
This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a period of 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol 2: Clonogenic Survival Assay
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the long-term reproductive viability of cells after treatment.
Workflow for Clonogenic Survival Assay
Caption: A general workflow for assessing the long-term cytotoxic effects of this compound analogs.
Materials:
-
Cancer cell line
-
6-well plates or culture dishes
-
Complete cell culture medium
-
This compound or its analogs
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
Stereomicroscope
Procedure:
-
Cell Preparation: Prepare a single-cell suspension by trypsinizing a confluent flask of cells.
-
Cell Seeding: Count the cells and seed a known number of cells (e.g., 100-1000 cells) into 6-well plates containing complete culture medium. The exact number of cells to be seeded should be determined empirically for each cell line to obtain a countable number of colonies in the control plates.
-
Cell Attachment: Incubate the plates for a few hours to allow the cells to attach.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds. Include a vehicle control.
-
Colony Formation: Incubate the plates for 1-3 weeks at 37°C in a 5% CO2 incubator, allowing sufficient time for colonies to form. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: After the incubation period, remove the medium, wash the wells with PBS, and fix the colonies with a fixation solution for at least 30 minutes. After fixation, stain the colonies with crystal violet solution.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies in each well using a stereomicroscope.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
Proposed Signaling Pathway and Mechanism of Action
While the precise molecular targets of this compound are still under investigation, its structural similarity to other anthracyclines and its observed anti-cancer activity suggest potential mechanisms of action. One plausible hypothesis is the induction of apoptosis, or programmed cell death.
Tetracenomycins and elloramycins are known to inhibit ribosomal translation by binding to the polypeptide exit channel of the large ribosomal subunit. Furthermore, some anti-cancer agents induce apoptosis through the extrinsic pathway by upregulating death receptors. For instance, mTOR inhibitors have been shown to induce apoptosis in colon cancer cells via CHOP-dependent induction of Death Receptor 5 (DR5). This leads to the recruitment of FADD and activation of caspase-8, initiating the caspase cascade and culminating in apoptosis. Given that this compound exhibits anti-cancer properties, it is conceivable that it may also trigger a similar apoptotic pathway.
Putative Apoptotic Pathway Induced by this compound
References
- 1. Generation of hybrid this compound analogs by combinatorial biosynthesis using genes from anthracycline-type and macrolide biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Heterologous Production of Elloramycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming low-yield challenges during the heterologous production of Elloramycin (B1244480).
Troubleshooting Guides
This section addresses common issues encountered during this compound production in heterologous hosts, primarily Streptomyces species.
Problem 1: No this compound production, but the aglycon (8-demethyltetracenomycin C) is detected.
-
Possible Cause: Missing or inefficient expression of the L-rhamnose biosynthetic pathway. The biosynthesis of this compound requires two separate gene clusters: the elm gene cluster for the aglycon and the rha gene cluster for the L-rhamnose sugar moiety.[1][2]
-
Troubleshooting Steps:
-
Verify the presence of the L-rhamnose gene cluster: Ensure that the four genes required for L-rhamnose biosynthesis (rhaA, rhaB, rhaC, and rhaD) are co-expressed with the elm gene cluster.[1][2]
-
Use a co-expression vector: Clone the rha gene cluster into a separate compatible plasmid (e.g., a derivative of pEM4RO) and co-transform the heterologous host.[1]
-
Enhance promoter strength: If the rha genes are present but expression is low, consider using a stronger constitutive promoter, such as an engineered kasOp*, to drive their expression.
-
Confirm transcript presence: Perform RT-qPCR to verify the transcription of both elm and rha genes.
-
Problem 2: Low yield of this compound despite the presence of both gene clusters.
-
Possible Cause 1: Limitation in the precursor supply of dTDP-L-rhamnose. The synthesis of the sugar donor is often a rate-limiting step in glycosylated natural product biosynthesis.
-
Troubleshooting Steps:
-
Overexpress dTDP-L-rhamnose synthesis genes: Introduce a plasmid containing genes that drive the synthesis of dTDP-L-rhamnose. For instance, expressing four genes from the oleandomycin (B1677203) biosynthetic gene cluster has been shown to increase the production of glycosylated aminocoumarins by 26-fold.
-
Metabolic engineering of the host: Engineer the host to enhance the pool of primary metabolites that are precursors for dTDP-L-rhamnose, such as glucose-1-phosphate.
-
-
Possible Cause 2: Suboptimal choice of heterologous host. The genetic background of the host strain can significantly impact the yield of heterologous products due to competition for precursors and energy.
-
Troubleshooting Steps:
-
Use an engineered host strain: Employ a host strain with a "clean" background where major competing secondary metabolite gene clusters have been deleted. Examples include Streptomyces coelicolor M1146, M1152, and M1154. These strains are designed to redirect metabolic flux towards the heterologous pathway.
-
Consider host-specific codon usage: Optimize the codon usage of the elm and rha genes for the chosen Streptomyces host to improve translation efficiency.
-
-
Possible Cause 3: Insufficient supply of malonyl-CoA. As a polyketide, the aglycon of this compound is synthesized from malonyl-CoA precursors.
-
Troubleshooting Steps:
-
Overexpress acetyl-CoA carboxylase (ACC): Engineering the host to overexpress ACC can increase the intracellular pool of malonyl-CoA.
-
Optimize culture media: Ensure the media composition supports high metabolic activity and provides ample precursors for both primary and secondary metabolism.
-
Frequently Asked Questions (FAQs)
Q1: Which host organism is best for this compound production?
A1: Streptomyces coelicolor and Streptomyces lividans are the most commonly used and well-characterized hosts for the heterologous production of polyketides like this compound. For improved yields, it is highly recommended to use engineered strains such as S. coelicolor M1146, M1152, or M1154, in which competing secondary metabolite pathways have been removed.
Q2: Is it necessary to clone both the elm and rha gene clusters into a single vector?
A2: Not necessarily. Successful this compound production has been achieved by co-expressing the two gene clusters from separate compatible plasmids. This approach can be advantageous for modular optimization of each pathway.
Q3: How can I confirm that my engineered strain is producing this compound?
A3: The most reliable method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). You should compare the retention time and the mass spectrum of the compound produced by your strain with an authentic standard of this compound.
Q4: What culture medium is recommended for this compound production in Streptomyces?
A4: R5A medium is a commonly used rich medium that supports good growth and secondary metabolite production in Streptomyces. The specific composition can be found in the Experimental Protocols section.
Data Presentation
Table 1: Engineered Streptomyces coelicolor Host Strains for Improved Heterologous Production
| Strain | Parent Strain | Key Genetic Modifications | Reported Benefits |
| M1146 | M145 | Deletion of four major biosynthetic gene clusters (act, red, cda, cpk) | Reduced background metabolites, increased precursor availability for heterologous products. |
| M1152 | M1146 | C1298T point mutation in rpoB gene | Pleiotropic increase in secondary metabolite production. |
| M1154 | M1152 | Additional mutation in rpsL gene | Further enhancement of antibiotic production. |
Table 2: Strategies to Enhance Glycosylation and Precursor Supply
| Strategy | Genetic Modification | Host Strain | Reported Improvement in Glycosylated Product Yield |
| Enhancing dTDP-L-rhamnose supply | Introduction of a plasmid with four genes for dTDP-rhamnose synthesis from the oleandomycin cluster | Streptomyces coelicolor M512 | 26-fold increase |
| Enhancing dTDP-L-rhamnose supply | Expression of the 4-ketoreductase gene oleU alone | Streptomyces coelicolor M512 | 8-fold increase |
| Increasing Malonyl-CoA Pool | Overexpression of acetyl-CoA carboxylase (ACCase) | Streptomyces venezuelae | 2-fold increase in flaviolin (B1202607) production |
| Increasing Malonyl-CoA Pool | Combined expression of ACCase, metK1-sp, and afsR-sp | Streptomyces venezuelae | 4-fold increase in flaviolin production |
Experimental Protocols
Protocol 1: Intergeneric Conjugation from E. coli to Streptomyces lividans
This protocol is adapted for the transfer of plasmids from a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002) to Streptomyces lividans.
-
Preparation of E. coli Donor:
-
Inoculate a single colony of the E. coli donor strain carrying the desired plasmid into 10 mL of LB medium with appropriate antibiotics (e.g., chloramphenicol, kanamycin, and the plasmid-specific antibiotic).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB with antibiotics and grow to an OD600 of 0.4-0.6.
-
Wash the cells twice with an equal volume of sterile LB medium. Resuspend the final pellet in 500 µL of LB.
-
-
Preparation of Streptomyces Spores:
-
Harvest spores from a mature plate of S. lividans grown on MS agar (B569324).
-
Add approximately 10^8 spores to 500 µL of 2X YT broth.
-
Heat-shock the spores at 50°C for 10 minutes to induce germination. Allow to cool to room temperature.
-
-
Conjugation:
-
Mix the 500 µL of washed E. coli cells with the 500 µL of heat-shocked Streptomyces spores.
-
Centrifuge briefly, discard most of the supernatant, and resuspend the pellet in the remaining liquid.
-
Plate the cell mixture onto MS agar plates supplemented with 10 mM MgCl2 and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the plates with 1 mL of sterile water containing nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for plasmid selection in Streptomyces.
-
Continue incubation at 30°C for several days until exconjugant colonies appear.
-
Streak the exconjugants onto fresh selective agar plates to obtain single colonies.
-
Protocol 2: R5A Medium for Streptomyces Culture
-
For 1 Liter:
-
Sucrose: 103 g
-
K2SO4: 0.25 g
-
MgCl2·6H2O: 10.12 g
-
Glucose: 10 g
-
Casamino acids: 0.1 g
-
Yeast extract: 5 g
-
TES buffer: 5.73 g
-
Trace element solution: 2 mL
-
dH2O: to 1000 mL
-
-
Preparation:
-
Dissolve all ingredients and sterilize by autoclaving.
-
For solid medium, add 22 g of agar per liter before autoclaving.
-
After autoclaving and cooling to 50-60°C, add the following sterile solutions:
-
KH2PO4 (0.5%): 10 mL
-
CaCl2·2H2O (5M): 4 mL
-
L-proline (20%): 15 mL
-
-
Protocol 3: HPLC-MS Analysis of this compound
-
Sample Preparation:
-
Culture broth is extracted with an equal volume of ethyl acetate.
-
The organic phase is collected and evaporated to dryness.
-
The residue is redissolved in methanol (B129727) for analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: Diode array detector (DAD) monitoring at 280 nm and 430 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
Expected Ion: For this compound (C32H36O15), the expected [M+H]+ is approximately m/z 661.2.
-
Visualizations
Caption: Workflow for heterologous production of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Optimizing fermentation parameters to increase Elloramycin production
Welcome to the Technical Support Center for Elloramycin Production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the fermentation of Streptomyces olivaceus to enhance this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fermentation medium for this compound production by Streptomyces olivaceus?
A1: A commonly used and effective medium for this compound production is R5A medium. It is a complex medium that supports robust growth and secondary metabolite production in many Streptomyces species.
Q2: My S. olivaceus culture shows good biomass growth, but the this compound yield is low. What are the potential causes?
A2: This is a common issue where primary metabolism (growth) is favored over secondary metabolism (antibiotic production). Several factors could be at play:
-
Suboptimal pH: The pH of the fermentation broth can significantly influence enzyme activity and nutrient uptake, thereby affecting antibiotic synthesis.
-
Inadequate Dissolved Oxygen: Oxygen is crucial for the biosynthesis of many secondary metabolites. Insufficient dissolved oxygen can be a limiting factor.
-
Nutrient Limitation or Repression: The concentration and ratio of carbon and nitrogen sources are critical. High concentrations of readily metabolizable sugars like glucose can sometimes repress antibiotic production.
-
Suboptimal Temperature: Temperature affects both growth rate and the activity of biosynthetic enzymes. The optimal temperature for growth may not be the same as for this compound production.
Q3: How can I accurately quantify the concentration of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A reversed-phase C18 column is typically used with a suitable mobile phase, and detection is usually performed using a UV detector.
Q4: What are the typical signs of contamination in a Streptomyces fermentation, and how can I prevent it?
A4: Signs of contamination include a sudden drop in pH, unusual odors, changes in broth color or viscosity, and the presence of morphologically different microorganisms under the microscope. To prevent contamination, strict aseptic techniques are essential. This includes sterilizing all media and equipment properly, working in a laminar flow hood during inoculations, and maintaining a clean fermentation environment.
Troubleshooting Guides
Issue 1: Low or No this compound Production with Good Biomass
This guide addresses the common problem of achieving high cell density without a corresponding high yield of this compound.
Troubleshooting Workflow
Troubleshooting instability and degradation of Elloramycin in solution
This technical support center provides guidance on troubleshooting common issues related to the stability and degradation of Elloramycin in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to have lost activity. What are the common causes?
Loss of biological activity is often due to the chemical degradation of this compound. The stability of this compound in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents or metal ions. As an anthracycline-like compound, this compound is susceptible to hydrolysis and oxidation.
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials at -20°C. Under these conditions, solutions are generally usable for up to one month. For daily use, it is best to prepare fresh solutions. If you need to use a frozen aliquot, allow it to equilibrate to room temperature for at least 60 minutes before opening the vial.
Q3: How does pH affect the stability of this compound?
While specific data for this compound is limited, related anthracycline antibiotics, such as doxorubicin, demonstrate significant pH-dependent stability. Generally, these compounds are more stable in slightly acidic to neutral conditions and show marked degradation under alkaline conditions. Acidic hydrolysis of this compound has been shown to cleave the glycosidic bond, separating the aglycone (elloramycinone) from its sugar moiety.[1]
Q4: Is this compound sensitive to light?
Yes, many anthracycline antibiotics are sensitive to light. To prevent photodegradation, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.
Q5: Can metal ions affect the stability of my this compound solution?
Yes, the presence of certain metal ions, such as iron and copper, can catalyze the degradation of anthracyclines.[2] It is advisable to use high-purity solvents and glassware to minimize metal ion contamination.
Troubleshooting Guide
Issue: Precipitate observed in a thawed this compound solution.
-
Possible Cause 1: Low Temperature. Some antibiotics can precipitate out of solution at low temperatures.
-
Solution: Gently warm the solution to 37°C and vortex to redissolve the precipitate. Ensure complete dissolution before use.
-
-
Possible Cause 2: Solvent Evaporation. If the vial was not sealed tightly, solvent evaporation could increase the concentration and lead to precipitation.
-
Solution: Visually inspect the volume of the aliquot. If evaporation is suspected, it is best to discard the aliquot as the concentration will be inaccurate.
-
Issue: Inconsistent experimental results using this compound.
-
Possible Cause 1: Degradation of stock solution. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.
-
Solution: Prepare fresh aliquots from a solid stock. Avoid repeated freeze-thaw cycles. Refer to the storage recommendations in the FAQs.
-
-
Possible Cause 2: Adsorption to labware. Anthracyclines can adsorb to certain types of plastics and glass.
-
Solution: Use polypropylene (B1209903) or siliconized glass containers to minimize adsorption.[3]
-
Quantitative Data Summary
| Condition | Stressor | Expected Stability of Anthracycline-like Compounds | Reference |
| Hydrolytic | Acidic (e.g., 0.1 M HCl) | Unstable; hydrolysis of the glycosidic bond. | [1] |
| Neutral (e.g., Water) | More stable than in acidic or basic conditions. | [4] | |
| Basic (e.g., 0.1 M NaOH) | Extremely unstable. | [4] | |
| Oxidative | 3% H₂O₂ | Unstable; degradation of the chromophore. | [4] |
| Thermal | 60-80°C | Degradation is temperature-dependent. | [4] |
| Photolytic | UV or fluorescent light | Unstable; photodegradation can occur. | [3] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is a crucial step in developing stability-indicating analytical methods.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Dilute the aliquot with an appropriate mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
For identification of degradation products, techniques like LC-MS/MS can be employed.[8][9]
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the purification of minor Elloramycin congeners
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of minor Elloramycin congeners.
Frequently Asked Questions (FAQs)
Q1: I am having trouble separating minor this compound congeners from the main this compound peak. What are the most likely causes and solutions?
A1: Co-elution of structurally similar compounds is a common challenge. The primary reasons for poor resolution between the major this compound peak and its minor congeners are often related to the selection of the stationary and mobile phases in your HPLC method.
-
Insufficient Selectivity of the Stationary Phase: The column you are using may not have the chemical properties needed to differentiate between the subtle structural differences of the congeners.
-
Suboptimal Mobile Phase Composition: The solvent system may not be providing adequate differential partitioning of the analytes.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Adjust the Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol (B129727), or vice-versa. These solvents have different selectivities and can alter the elution order.
-
Incorporate an Ion-Pairing Reagent: For acidic or basic compounds, adding a suitable ion-pairing reagent to the mobile phase can significantly improve peak shape and resolution.
-
-
Evaluate Different Stationary Phases:
-
Consider columns with different chemical functionalities (e.g., C8, Phenyl-Hexyl, or embedded polar groups) that can offer alternative separation mechanisms.
-
-
Optimize Temperature: Increasing the column temperature can improve efficiency and alter selectivity. However, be mindful of the thermal stability of your compounds.
Q2: My chromatogram shows broad, tailing peaks for the minor congeners. How can I improve peak shape?
A2: Peak tailing can compromise both resolution and quantification. It is often caused by secondary interactions between the analytes and the stationary phase, or by issues with the HPLC system itself.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the stationary phase can interact with basic functional groups on your analytes.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Contamination: A contaminated guard column or analytical column can also cause poor peak shape.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For ionizable compounds, operating at a pH where they are in a single ionic form (either fully protonated or deprotonated) can significantly improve peak shape.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal free silanols to reduce tailing.
-
Reduce Injection Volume/Concentration: Perform a series of injections with decreasing sample load to see if peak shape improves.
-
Clean Your Column: Flush the column with a strong solvent to remove any adsorbed contaminants. If using a guard column, replace it.
Q3: The concentration of my minor congeners is very low, making them difficult to detect and isolate. What strategies can I employ?
A3: The low abundance of minor congeners is a primary challenge. A combination of optimized sample preparation and advanced chromatographic techniques can be effective.
-
Enrichment prior to HPLC: Your initial extract is likely dominated by the major this compound compound.
-
Insufficient detector sensitivity: Your current detector settings may not be optimal for low-concentration analytes.
Troubleshooting Steps:
-
Pre-fractionation: Use a preliminary separation step, such as silica gel column chromatography or solid-phase extraction (SPE), to enrich the fractions containing the minor congeners before proceeding to HPLC.
-
Optimize Detector Settings: If using a UV detector, ensure you are monitoring at the wavelength of maximum absorbance for the congeners.
-
Consider Advanced HPLC Techniques: For particularly challenging separations of low-concentration isomers, "recycle HPLC" can be a powerful tool. In this technique, the unresolved peaks are passed through the same column multiple times to increase the effective column length and improve resolution.[1]
Troubleshooting Guides
HPLC System and Method Optimization
| Problem | Possible Cause | Solution |
| Poor Resolution of Minor Congeners | Incorrect mobile phase composition. | Prepare a fresh mobile phase and consider adjusting the solvent ratios. |
| Inappropriate column for the separation. | Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl column for potential pi-pi interactions). | |
| Column temperature is not optimal. | Use a column oven to systematically evaluate the effect of temperature on the separation. | |
| Peak Splitting | Column void or contamination. | Replace the column. Ensure proper sample filtration to prevent particulate matter from reaching the column. |
| Sample solvent incompatible with mobile phase. | Dissolve the sample in the mobile phase whenever possible. | |
| Baseline Drift/Noise | Mobile phase not properly degassed. | Degas the mobile phase using sonication or an inline degasser. |
| Contaminated detector flow cell. | Flush the flow cell with a strong, appropriate solvent. | |
| Leaks in the system. | Inspect fittings and connections for any signs of leakage. |
Experimental Protocols
Representative Protocol for the Enrichment and Purification of Minor this compound Congeners
This protocol is a composite of common techniques used for the isolation of secondary metabolites from Streptomyces species.
1. Fermentation and Extraction:
-
Culture Streptomyces olivaceus in a suitable production medium.
-
After the desired incubation period, centrifuge the culture broth to separate the supernatant and the mycelial cake.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelial cake with methanol or acetone.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
2. Silica Gel Column Chromatography (Enrichment Step):
-
Prepare a silica gel column (e.g., 230-400 mesh) in a suitable non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% chloroform (B151607) to a chloroform-methanol mixture (e.g., 95:5 v/v).[2][3]
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the minor congeners.
-
Pool the enriched fractions and evaporate the solvent.
3. Semi-Preparative Reversed-Phase HPLC (Purification Step):
-
Dissolve the enriched fraction in a suitable solvent (preferably the mobile phase).
-
Filter the sample through a 0.45 µm filter before injection.
-
Perform the separation on a semi-preparative C18 column.
-
Use a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Elute with a shallow gradient to maximize the separation of closely related congeners.
-
Monitor the elution profile with a UV-Vis detector at the appropriate wavelength.
-
Collect the peaks corresponding to the minor congeners.
-
Verify the purity of the isolated compounds by analytical HPLC and confirm their identity by mass spectrometry and NMR.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of minor this compound congeners.
Troubleshooting Logic for HPLC Peak Co-elution
Caption: Decision tree for troubleshooting poor resolution in HPLC.
References
- 1. Preparative Scale Purification of Natural Glycans by Closed-loop Recycle HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
Technical Support Center: Metabolic Engineering of Streptomyces for Enhanced Elloramycin Biosynthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the metabolic engineering of Streptomyces for enhanced Elloramycin (B1244480) biosynthesis.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments, providing potential causes and solutions in a structured question-and-answer format.
Genetic Manipulation
Question: Why is the transformation/conjugation efficiency of my Streptomyces strain consistently low?
| Potential Cause | Suggested Solution |
| Poor Protoplast Quality | Optimize the protoplast preparation protocol. Ensure mycelia are harvested at the mid-to-late exponential growth phase. The concentration of lysozyme (B549824) and the incubation time are critical and may need to be adjusted for your specific strain. |
| Inefficient DNA Uptake | Ensure the plasmid DNA is of high purity and free from contaminants. For protoplast transformation, the PEG concentration and molecular weight are crucial factors to optimize. |
| Restriction-Modification (R-M) Systems | Many Streptomyces strains possess active R-M systems that degrade foreign DNA. To overcome this, pass the plasmid DNA through a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) before transformation. |
| Suboptimal Conjugation Conditions | The ratio of donor (E. coli) to recipient (Streptomyces) cells is important. An excess of E. coli can inhibit Streptomyces growth. Optimize the mating time and the composition of the conjugation medium. The addition of 60 mM CaCl2 to the conjugation medium has been shown to increase conjugation frequency by 10 to 100 times.[1] |
Question: My engineered Streptomyces strain is genetically unstable and loses the introduced plasmid or gene cassette. What can I do?
| Potential Cause | Suggested Solution |
| Plasmid Instability | High-copy number plasmids can be unstable, especially when they carry large gene clusters.[2] Use integrative plasmids or vectors that integrate the gene of interest into the host chromosome for more stable expression. If using a replicative plasmid, ensure that the selection pressure is maintained during all cultivation stages. |
| Large DNA Rearrangements | Streptomyces are known for their genetic instability, including large deletions and amplifications, particularly in strains subjected to multiple rounds of manipulation.[3][4][5][6] Minimize the number of genetic modifications where possible. Regularly re-streak and verify your engineered strains from frozen stocks to ensure genetic homogeneity. |
Fermentation and this compound Production
Question: My engineered Streptomyces strain shows good growth but produces low yields of this compound. How can I improve the production?
| Potential Cause | Suggested Solution |
| Suboptimal Fermentation Medium | The composition of the fermentation medium, including carbon and nitrogen sources, phosphate (B84403) concentration, and trace elements, significantly impacts secondary metabolite production. Systematically optimize the medium components. R5A medium is commonly used for both growth and production in Streptomyces.[7] |
| Limiting Precursors | The biosynthesis of this compound requires the aglycon precursor from the polyketide pathway and the sugar precursor, L-rhamnose. The genes for L-rhamnose biosynthesis are located in a separate cluster from the this compound aglycon genes.[7][8] Co-expression of the L-rhamnose biosynthetic genes is essential for this compound production.[7][8] Enhancing the supply of dTDP-L-rhamnose can significantly increase the yield of glycosylated products.[5] |
| Unfavorable Fermentation Parameters | Optimize physical parameters such as pH, temperature, dissolved oxygen (DO), and agitation rate. These parameters can have a profound effect on secondary metabolite production. Continuous monitoring and control of these parameters in a bioreactor are recommended. |
| Regulatory Gene Repression | The expression of secondary metabolite biosynthetic gene clusters is often tightly regulated. Overexpression of pathway-specific positive regulators or deletion of negative regulators can enhance production. |
Analysis
Question: I am having issues with the HPLC analysis of this compound, such as inconsistent retention times or poor peak shape. What should I do?
| Potential Cause | Suggested Solution |
| Mobile Phase Issues | Ensure the mobile phase is freshly prepared, degassed, and of high purity. Inconsistent mobile phase composition can lead to retention time drift. For reverse-phase HPLC, a mixture of methanol (B129727) and water is often a good starting point for polyketides like this compound. |
| Column Problems | The column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Ensure the column is properly equilibrated with the mobile phase before each run. |
| Sample Preparation | Incomplete extraction or the presence of interfering compounds in the sample can affect peak shape and resolution. Optimize the extraction protocol. A solid-phase extraction (SPE) step may be necessary to clean up the sample. |
| Detector Settings | Ensure the detector wavelength is set appropriately for this compound. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be a suitable alternative to a UV detector. |
Frequently Asked Questions (FAQs)
Q1: What is the native producer of this compound? this compound is an antitumor antibiotic originally isolated from Streptomyces olivaceus.[9]
Q2: What are the key gene clusters involved in this compound biosynthesis? The biosynthesis of this compound is unique in that it requires two separate gene clusters in Streptomyces olivaceus. One cluster, often on a cosmid like cos16F4, is responsible for the biosynthesis of the polyketide aglycon, 8-demethyltetracenomycin C (8-DMTC). A second, separate cluster contains the genes (e.g., rhaA, rhaB, rhaC, rhaD) required for the synthesis of the L-rhamnose sugar moiety.[7][8]
Q3: Which heterologous hosts are suitable for this compound production? Streptomyces coelicolor and Streptomyces lividans have been successfully used as heterologous hosts for this compound production.[7][8] Engineered strains of S. coelicolor, such as M1146, which have had competing secondary metabolite gene clusters deleted, can be advantageous for improving yields.[10]
Q4: How can I increase the yield of this compound in my engineered strain? A key strategy is to ensure an adequate supply of the L-rhamnose precursor. Co-expressing the L-rhamnose biosynthetic genes along with the this compound aglycon gene cluster is crucial.[7][8] One study reported a 26-fold increase in the production of glycosylated aminocoumarins by introducing four genes from the oleandomycin (B1677203) biosynthetic gene cluster that direct the synthesis of dTDP-rhamnose.[5]
Q5: What are some common media used for the cultivation of Streptomyces for this compound production? R5A medium is a commonly used medium for both the growth and production of secondary metabolites in Streptomyces.[7] The composition of R5A medium can be found in the Experimental Protocols section.
Quantitative Data
| Engineering Strategy | Host Strain | Fold Increase in Titer | Reference |
| Introduction of dTDP-rhamnose synthesis genes (pRHAM) | Streptomyces coelicolor M512 | 26-fold (glycosylated aminocoumarins) | [10] |
| Expression of 4-ketoreductase gene (oleU) | Streptomyces coelicolor M512 | 8-fold (glycosylated aminocoumarins) | [10] |
Note: Specific yield data in mg/L for this compound is often not explicitly stated in the literature, with many studies reporting relative increases.
Experimental Protocols
Medium Composition: R5A Medium
This medium is widely used for the cultivation of Streptomyces and the production of secondary metabolites.
| Component | Amount per 1 Liter |
| Sucrose (B13894) | 103 g |
| K₂SO₄ | 0.25 g |
| MgCl₂·6H₂O | 10.12 g |
| Glucose | 10 g |
| Casamino acids | 0.1 g |
| Yeast extract | 5 g |
| TES buffer | 5.73 g |
| Trace element solution | 2 mL |
| KH₂PO₄ (0.5%) | 1 mL (added after autoclaving) |
| CaCl₂·2H₂O (5M) | 0.4 mL (added after autoclaving) |
| L-proline (20%) | 1.5 mL (added after autoclaving) |
| NaOH (1N) | 0.7 mL (added after autoclaving) |
| Agar (for solid medium) | 22 g |
Reference: Based on the composition of R5 medium.[11]
Protoplast Transformation of Streptomyces
This protocol is a general guideline and may require optimization for specific Streptomyces strains.
-
Mycelium Growth: Inoculate a suitable liquid medium (e.g., YEME) with Streptomyces spores and incubate at 30°C with shaking until the late exponential phase of growth.
-
Harvesting and Washing: Harvest the mycelia by centrifugation. Wash the mycelial pellet with a 10.3% sucrose solution.
-
Protoplast Formation: Resuspend the washed mycelia in a lysozyme solution (e.g., 1 mg/mL in P buffer) and incubate at 30°C for 15-60 minutes. Monitor protoplast formation under a microscope.
-
Filtration and Collection: Gently pass the suspension through a sterile cotton wool filter to remove mycelial fragments. Collect the protoplasts by centrifugation.
-
Transformation: Resuspend the protoplasts in P buffer. Add 1-5 µg of plasmid DNA and mix gently. Add polyethylene (B3416737) glycol (PEG) solution and mix.
-
Plating and Regeneration: Plate the transformation mixture onto a regeneration medium (e.g., R5A) and incubate until transformants appear.
This compound Extraction and Quantification by HPLC
-
Extraction:
-
Centrifuge the liquid culture to separate the mycelia and supernatant.
-
Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.
-
Extract the mycelia by homogenization in a suitable solvent (e.g., methanol or acetone), followed by centrifugation to remove cell debris.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
HPLC Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm filter before injection.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile (B52724) is commonly used. The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., around 280 nm) or using an Evaporative Light Scattering Detector (ELSD).
-
Quantification: Use a standard curve prepared with purified this compound to quantify the concentration in the samples.
-
Visualizations
This compound Biosynthetic Pathway Logic
Caption: Logical flow of this compound biosynthesis.
Experimental Workflow for Enhancing this compound Production
Caption: Workflow for engineering Streptomyces for this compound production.
Regulatory Control of Secondary Metabolism
References
- 1. Development and validation of a novel HPLC/ELSD method for the direct determination of tobramycin in pharmaceuticals, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid cloning and heterologous expression of the meridamycin biosynthetic gene cluster using a versatile Escherichia coli-streptomyces artificial chromosome vector, pSBAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 4. [The methods of protoplast formation and transformation of Streptomyces strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of the heterologous production of clorobiocin derivatives and this compound in Streptomyces coelicolor M512 [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of genes in Streptomyces bacteria required for catabolism of lignin-derived aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. R5 - ActinoBase [actinobase.org]
Technical Support Center: Boosting Elloramycin Synthesis Through Regulatory Gene Overexpression
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing Elloramycin (B1244480) production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the overexpression of regulatory genes in the this compound biosynthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What are the key regulatory genes in the this compound biosynthetic gene cluster that can be targeted for overexpression to potentially increase yield?
The this compound biosynthetic gene cluster (elm) contains several genes that are crucial for its production. Key genes include:
-
elmI: This gene encodes a cyclase, an enzyme essential for the formation of the tetracenomycin F1 intermediate in the polyketide backbone synthesis.[1]
-
elmMI, elmMII, and elmMIII: These genes encode for O-methyltransferases that are responsible for the sequential methylation of the L-rhamnose moiety attached to the aglycon. These modifications are critical for the final structure and bioactivity of this compound.
Q2: My Streptomyces lividans clone containing the this compound gene cluster is not producing any this compound. What could be the issue?
A common reason for the lack of this compound production in a heterologous host like Streptomyces lividans is the incomplete transfer of the entire biosynthetic machinery. The genes for this compound biosynthesis are located in two separate loci on the chromosome of the native producer, Streptomyces olivaceus. One cluster contains the polyketide synthase and modifying enzymes, while the other contains the genes for the biosynthesis of the L-rhamnose sugar moiety (rhaA, rhaB, rhaC, rhaD). For successful production, both gene clusters must be co-expressed in the heterologous host.[1]
Q3: I am observing the production of the aglycon 8-demethyltetracenomycin C (8-DMTC) but not this compound. Why is this happening?
The accumulation of 8-DMTC indicates that the polyketide backbone of this compound is being successfully synthesized, but the subsequent glycosylation step is failing. This is a strong indicator that the genes responsible for the biosynthesis of the L-rhamnose sugar are either absent or not being expressed. You will need to ensure that the rha gene cluster is present and functional in your expression host alongside the main elm gene cluster.[1]
Q4: What are some general challenges I might face when trying to overexpress genes in Streptomyces?
Streptomyces can be challenging to manipulate genetically. Common issues include:
-
Low transformation/conjugation efficiency: The complex cell wall of Streptomyces can be a barrier to DNA uptake.
-
Plasmid instability: High-copy number plasmids containing large gene clusters can be unstable and lost during cell division without continuous selective pressure.
-
Restriction-modification systems: Many Streptomyces strains possess systems that degrade foreign DNA. It is often necessary to pass plasmids through a non-methylating E. coli strain before transformation into Streptomyces.
-
Codon usage: While generally not a major issue for expressing Streptomyces genes in another Streptomyces host, it can be a factor for heterologous expression from other genera.
Troubleshooting Guides
Issue 1: Low or No this compound Titer After Co-expression of Both Gene Clusters
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Promoter | The native promoters of the elm and rha genes may not be strong enough in the heterologous host. Consider replacing them with a strong, constitutive promoter like ermE*p or an inducible promoter like tipA. |
| Inefficient Translation | Ensure that the ribosome binding sites (RBS) are optimized for Streptomyces. |
| Plasmid Instability | Verify the integrity and presence of your expression plasmids after several rounds of cultivation using plasmid isolation and restriction digestion. If using integrative vectors, confirm chromosomal integration via PCR. |
| Metabolic Burden | Overexpression of a large gene cluster can impose a significant metabolic load on the host, leading to slow growth and reduced productivity. Optimize culture conditions (media composition, temperature, aeration) to support both growth and secondary metabolite production. |
| Precursor Limitation | The heterologous host may not produce sufficient precursors for this compound synthesis. Supplementing the culture medium with precursors like acetate (B1210297) and malonate could enhance production. |
Issue 2: Difficulty in Cloning and Expressing Large Gene Clusters
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Large Plasmid Size | Cloning and transforming large plasmids (>20 kb) can be inefficient. Use a robust cloning method like Gibson Assembly or TAR (Transformation-Associated Recombination) cloning in yeast. For transformation, intergeneric conjugation from E. coli is generally more efficient than protoplast transformation for large plasmids. |
| Vector Choice | Use integrative vectors (e.g., those based on the φC31 integration system) for stable, single-copy integration into the chromosome. For higher gene dosage, low-copy-number plasmids are often more stable than high-copy-number plasmids for large inserts. |
| Host Strain Selection | Utilize an engineered Streptomyces host strain with a "clean" metabolic background (i.e., with major competing secondary metabolite gene clusters deleted) to reduce metabolic burden and improve precursor availability. |
Quantitative Data on Overexpression Strategies
While specific quantitative data for boosting this compound synthesis by overexpressing its regulatory genes is not extensively reported, the following table provides an illustrative example of expected outcomes based on similar strategies in other antibiotic biosynthetic pathways. The data presented here is hypothetical and intended to serve as a benchmark for your experiments.
| Gene Overexpressed | Construct | Host Strain | Fold Increase in Titer (Illustrative) |
| elmI (cyclase) | pSET152-ermEp-elmI | S. lividans TK24 | 1.5 - 2.0 |
| elmMI (methyltransferase) | pSET152-ermEp-elmMI | S. lividans TK24 | 1.2 - 1.5 |
| elmI + elmMI | pSET152-ermE*p-elmI-elmMI | S. lividans TK24 | 2.0 - 3.0 |
| Wild-type elm cluster | cos16F4 + pEM4RO | S. lividans TK24 | Baseline |
Experimental Protocols
Protocol 1: Construction of a Gene Overexpression Plasmid
This protocol describes the construction of an integrative plasmid for the overexpression of a regulatory gene (e.g., elmI) in Streptomyces lividans using the pSET152 vector and a strong constitutive promoter (ermE*p).
-
Gene Amplification: Amplify the coding sequence of the elmI gene from S. olivaceus genomic DNA using PCR with primers that add suitable restriction sites (e.g., NdeI and HindIII) for cloning.
-
Promoter Amplification: Amplify the ermE*p promoter from a suitable template plasmid with primers that add compatible restriction sites (e.g., EcoRI and NdeI).
-
Vector Preparation: Digest the pSET152 integrative vector with EcoRI and HindIII.
-
Ligation: Perform a three-part ligation reaction with the digested pSET152 vector, the ermE*p promoter fragment, and the elmI gene fragment.
-
Transformation into E. coli : Transform the ligation mixture into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) for plasmid propagation and to avoid restriction by the Streptomyces host.
-
Plasmid Verification: Isolate the plasmid from E. coli and verify the correct insertion by restriction digestion and Sanger sequencing.
Protocol 2: Intergeneric Conjugation from E. coli to Streptomyces lividans
This protocol details the transfer of the overexpression plasmid from E. coli to S. lividans.
-
Recipient Spore Preparation: Grow S. lividans on a suitable agar (B569324) medium (e.g., ISP2) until sporulation occurs. Harvest the spores and prepare a spore suspension in sterile water.
-
Donor Culture Preparation: Grow the E. coli donor strain containing the overexpression plasmid in LB medium with appropriate antibiotics to an OD600 of 0.4-0.6.
-
Conjugation:
-
Mix the E. coli donor culture with the S. lividans spore suspension.
-
Plate the mixture onto a suitable conjugation medium (e.g., MS agar) and incubate at 30°C.
-
-
Selection: After incubation, overlay the plates with an antibiotic to select for Streptomyces exconjugants (e.g., nalidixic acid to counter-select E. coli and the appropriate antibiotic for the plasmid).
-
Isolation of Exconjugants: Incubate the plates until colonies appear. Streak the colonies onto fresh selective medium to obtain pure cultures.
-
Verification: Confirm the integration of the plasmid into the Streptomyces chromosome by PCR using primers that flank the integration site.
Visualizations
Caption: Simplified overview of the this compound biosynthesis pathway.
Caption: Experimental workflow for overexpressing a regulatory gene in Streptomyces.
Caption: Troubleshooting logic for this compound production issues.
References
Technical Support Center: Protoplast Fusion for Enhanced Elloramycin Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving Elloramycin-producing strains, primarily Streptomyces olivaceus, through protoplast fusion techniques.
Frequently Asked Questions (FAQs)
Q1: What is protoplast fusion and why is it used for strain improvement?
A1: Protoplast fusion is a technique used to induce genetic recombination in microorganisms like Streptomyces. It involves the enzymatic removal of the cell wall to generate protoplasts, which are then fused using agents like polyethylene (B3416737) glycol (PEG). This process allows for the mixing of genetic material from different parent strains, potentially leading to hybrid strains with enhanced characteristics, such as increased antibiotic production.
Q2: What kind of yield improvement can be expected for this compound production after protoplast fusion?
A2: While specific quantitative data for this compound is not extensively published, results from protoplast fusion experiments with other antibiotic-producing Streptomyces species show significant yield increases. For example, a new strain of Streptomyces clavuligerus resulting from protoplast formation and regeneration techniques produced approximately 2.5 times more clavulanic acid.[1] Similarly, interspecies fusion has led to notable increases in the production of other secondary metabolites.[2] It is plausible that similar improvements could be achieved for this compound production.
Q3: What are the critical factors influencing the success of protoplast fusion?
A3: The success of protoplast fusion is dependent on several factors, including the growth phase of the mycelium, the efficiency of protoplast formation and regeneration, and the concentration of the fusogen (PEG). The optimal conditions for cell growth and protoplast regeneration are crucial and can vary between different Streptomyces species.[3][4]
Q4: Can protoplast fusion be performed between different Streptomyces species to improve this compound production?
A4: Yes, interspecific protoplast fusion between different Streptomyces species is a viable strategy. For instance, the fusion of Streptomyces hygroscopicus and Streptomyces erythreus protoplasts resulted in a high-yield rapamycin (B549165) producer.[5] This approach could introduce beneficial genetic traits from another species into the this compound production pathway of Streptomyces olivaceus.
Troubleshooting Guides
This section addresses common issues encountered during protoplast fusion experiments with Streptomyces.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protoplast Yield | 1. Inefficient lysozyme (B549824) digestion. 2. Mycelial culture is not at the optimal growth phase. 3. Presence of detergents in glassware. | 1. Optimize lysozyme concentration and incubation time. Treatment times can vary significantly between strains.[6] 2. Harvest mycelia during the late exponential growth phase.[6] 3. Ensure all glassware is thoroughly rinsed with distilled water to remove any detergent residue. |
| Low Regeneration Frequency | 1. Suboptimal regeneration medium. 2. Protoplasts are osmotically sensitive and lysing. 3. Incubation temperature is not ideal. | 1. Use a hypertonic soft agar (B569324) medium overlaid on a partially dehydrated regeneration medium.[3][4] 2. Ensure the osmotic stabilizer (e.g., sucrose (B13894), mannitol) in all buffers and media is at the correct concentration. 3. Optimize the incubation temperature for regeneration, which may differ from the optimal growth temperature of the strain.[3][4] |
| Low Recombinant Frequency | 1. Inefficient fusion of protoplasts. 2. Low viability of fused protoplasts. 3. Inadequate selection method for recombinants. | 1. Optimize the concentration of polyethylene glycol (PEG). Concentrations between 40% and 60% are often effective.[3][4] 2. Handle protoplasts gently; avoid vigorous vortexing. 3. Use appropriate auxotrophic or resistance markers to select for fusants. |
| Fused Strains Show No Improvement in this compound Yield | 1. Genetic recombination did not positively affect the this compound biosynthesis pathway. 2. Instability of the hybrid genome. | 1. Increase the number of fusants screened to improve the chances of finding a high-producing recombinant. 2. Subculture promising fusants multiple times to ensure the stability of the enhanced production trait. |
Quantitative Data on Antibiotic Yield Improvement
The following table summarizes the reported yield improvements for various antibiotics in Streptomyces species achieved through protoplast-related techniques. This data can serve as a benchmark for expected outcomes in this compound strain improvement programs.
| Antibiotic | Streptomyces Species | Technique | Yield Improvement | Reference |
| Rapamycin | S. hygroscopicus & S. erythreus | Interspecies Protoplast Fusion | 23.6% increase (to 345 mg/L) | [5] |
| Rapamycin | S. hygroscopicus (mutants) | Genome Shuffling | Yield of 445 mg/L | [5] |
| Clavulanic Acid | S. clavuligerus | Protoplast Formation & Regeneration | ~2.5-fold increase | [1] |
| Polyketide Antibiotic | Streptomyces spp. | Protoplast Formation & Regeneration | ~5-fold increase | [2] |
| Doxorubicin (B1662922) | S. peucetius | Genetic Engineering (Resistance Gene Overexpression) | 102.1% increase (to 1128 mg/L) | [7] |
Experimental Protocols
Detailed Methodology for Protoplast Formation, Fusion, and Regeneration in Streptomyces
This protocol is a generalized procedure adapted from methods for various Streptomyces species and should be optimized for Streptomyces olivaceus.
1. Preparation of Mycelial Culture:
-
Inoculate spores of the parent Streptomyces strains into a suitable liquid medium (e.g., YEME).
-
Incubate at 30°C with shaking until the culture reaches the late exponential phase of growth.[6]
2. Protoplast Formation:
-
Harvest the mycelia by centrifugation.
-
Wash the mycelial pellet with a 10.3% sucrose solution.
-
Resuspend the mycelia in a lysozyme solution (e.g., 1 mg/mL in P buffer). The optimal lysozyme concentration and incubation time (typically 15-60 minutes at 30°C) should be determined empirically for the specific strain.[6]
-
Monitor the formation of protoplasts using a phase-contrast microscope.
-
Gently pipette the suspension to release protoplasts from the mycelium.
-
Filter the suspension through cotton wool to remove mycelial fragments.
-
Pellet the protoplasts by gentle centrifugation and resuspend them in P buffer.
3. Protoplast Fusion:
-
Mix the protoplast suspensions from the two parent strains in a 1:1 ratio.
-
Pellet the protoplast mixture and resuspend in a small volume.
-
Add a 40-60% polyethylene glycol (PEG) solution (e.g., PEG 1000) and incubate for 1-2 minutes to induce fusion.[3]
-
Gradually dilute the fusion mixture with P buffer to stop the reaction.
4. Regeneration of Protoplasts:
-
Plate the diluted protoplast suspension onto a suitable regeneration medium (e.g., R5 medium). The regeneration medium should be hypertonic to support the protoplasts.
-
Overlay the plates with a soft agar layer to maintain moisture and osmotic stability.[3][4]
-
Incubate the plates at the optimal regeneration temperature until colonies appear.
5. Selection of Fusants:
-
Select for recombinant colonies based on the parental markers (e.g., auxotrophy, antibiotic resistance).
-
Subculture the selected colonies onto a new selection medium to confirm their phenotype.
Visualizations
Experimental Workflow for Protoplast Fusion
Caption: Workflow for improving this compound production via protoplast fusion.
Regulatory Cascade for Secondary Metabolism in Streptomyces
Caption: Simplified regulatory cascade for antibiotic production in Streptomyces.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protoplast fusion in Streptomyces: conditions for efficient genetic recombination and cell regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 7. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antitumor Activities of Elloramycin and Doxorubicin
A comprehensive guide for researchers and drug development professionals on the antitumor properties of the anthracycline-like antibiotic Elloramycin (B1244480) and the widely used chemotherapeutic agent Doxorubicin (B1662922).
This guide provides a detailed comparison of this compound and Doxorubicin, focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo antitumor efficacy. While extensive data is available for the well-established drug Doxorubicin, this report also compiles the current, albeit more limited, understanding of this compound's potential as an anticancer agent.
Introduction
This compound is an anthracycline-like antibiotic produced by Streptomyces olivaceus that has demonstrated antitumor activity.[1] Structurally similar to other anthracyclines, it is of interest to researchers for its potential cytotoxic effects. Doxorubicin, a cornerstone of cancer chemotherapy for decades, is a well-characterized anthracycline antibiotic known for its broad-spectrum efficacy against a variety of cancers.[2] This guide aims to provide a comparative overview of these two compounds to inform further research and drug development efforts.
Mechanism of Action
Both this compound and Doxorubicin are believed to exert their antitumor effects through mechanisms characteristic of anthracycline antibiotics. The primary mode of action involves the intercalation of the drug into the DNA of cancer cells, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), which ultimately results in DNA damage and apoptosis.
Doxorubicin's multifaceted mechanism of action includes:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the DNA helix and obstructing the processes of replication and transcription.
-
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, Doxorubicin prevents the re-ligation of DNA strands, leading to double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: The drug undergoes enzymatic reduction to a semiquinone free radical, which then reacts with oxygen to produce superoxide (B77818) and other ROS, causing oxidative damage to DNA, proteins, and cell membranes.
While the precise mechanisms of this compound are less extensively studied, its structural similarity to other anthracyclines suggests a comparable mode of action involving DNA interaction and potential for ROS production.
Caption: General mechanism of action for anthracycline antibiotics.
In Vitro Antitumor Activity
The cytotoxic effects of Doxorubicin have been extensively evaluated against a wide array of cancer cell lines. In contrast, quantitative in vitro data for this compound is limited, with studies primarily indicating its activity against L-1210 leukemia cells.
Table 1: In Vitro Cytotoxicity of Doxorubicin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| L-1210 | Mouse Leukemia | Data not specified in provided abstracts | |
| A549 | Human Lung Carcinoma | ~1.5 µM | |
| MDA-MB-231 | Human Breast Adenocarcinoma | Data not specified in provided abstracts | |
| SK-Mel-30 | Human Melanoma | Data not specified in provided abstracts |
Note: IC50 values for Doxorubicin can vary significantly depending on the specific cell line, exposure time, and assay method used. The values presented here are approximate and intended for comparative purposes.
In Vivo Antitumor Efficacy
In vivo studies are crucial for evaluating the therapeutic potential of anticancer agents. Doxorubicin has demonstrated significant antitumor activity in various animal models. Data on the in vivo efficacy of this compound is sparse, with early studies focusing on its effects in a murine leukemia model.
Table 2: In Vivo Antitumor Activity of Doxorubicin in Mouse Models
| Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition | Survival Increase | Reference |
| L1210 Leukemia | CDF1 | Not Specified | Not Specified | Potentiated by IL-12 | [4] |
| Breast Cancer Xenograft | Not Specified | Not Specified | Significant | Not Specified |
Studies on the in vivo antitumor activity of this compound have primarily been conducted in the L1210 leukemia mouse model.[3] However, detailed quantitative data on tumor growth inhibition and survival rates from these studies are not extensively reported in the available literature.
Experimental Protocols
Standardized experimental protocols are essential for the accurate assessment and comparison of antitumor agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (this compound or Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the test compound (this compound or Doxorubicin) or a vehicle control according to a specific dosing schedule and route of administration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition and effects on survival are analyzed.
Caption: A generalized workflow for an in vivo xenograft study.
Conclusion
Doxorubicin remains a potent and widely utilized chemotherapeutic agent with a well-documented profile of antitumor activity. This compound, as an anthracycline-like compound, shows promise as a cytotoxic agent, particularly against leukemia cells. However, a significant gap exists in the literature regarding its quantitative in vitro and in vivo efficacy across a broad range of cancer types. Further comprehensive studies are warranted to fully elucidate the antitumor potential of this compound and to provide a more direct and robust comparison with established drugs like Doxorubicin. This would involve determining its IC50 values against a panel of cancer cell lines and conducting detailed in vivo studies in various tumor models. Such data would be invaluable for assessing its potential for future drug development.
References
- 1. Deoxysugar methylation during biosynthesis of the antitumor polyketide this compound by Streptomyces olivaceus. Characterization of three methyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New anthracycline antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective chemo-immunotherapy of L1210 leukemia in vivo using interleukin-12 combined with doxorubicin but not with cyclophosphamide, paclitaxel or cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Elloramycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Elloramycin, a member of the anthracycline family of natural products, has garnered significant interest in the scientific community for its potential as both an anticancer and antibacterial agent.[1] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound analogs, offering insights into the chemical modifications that influence their biological efficacy. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to aid in the replication and advancement of research in this field.
Structure-Activity Relationship Overview
The core structure of this compound consists of a tetracyclic aglycone and a sugar moiety, 2,3,4-tri-O-methyl-L-rhamnose, attached at the C-8 position.[1] SAR studies have primarily focused on modifications of both the aglycone and the sugar moiety to explore their impact on biological activity.
Key determinants of the activity of this compound and its analogs include:
-
The Aglycone Moiety: The tetracyclic core is essential for its biological function. Modifications to this structure can significantly alter its activity.
-
The Sugar Moiety: The nature of the sugar attached at C-8 plays a crucial role in the molecule's interaction with its biological targets. The degree of methylation of the sugar has been shown to influence antimicrobial activity.[2]
-
Glycosylation Pattern: The presence and type of sugar are critical for the biological activity of many natural products, including this compound. Combinatorial biosynthesis and glycorandomization have been employed to create analogs with diverse sugar moieties, leading to altered or improved biological activities.
Data Presentation: Anticancer and Antibacterial Activity
The following tables summarize the quantitative data on the anticancer and antibacterial activities of various this compound analogs.
Table 1: Anticancer Activity of this compound Analogs
The cytotoxic effects of this compound and its derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| This compound | L1210 (Murine Leukemia) | Weakly active | [1] |
| 8-O-methylelloramycinone | L1210 (Murine Leukemia) | Most active derivative | [3] |
| 8-demethyl-8-α-L-olivosyl-tetracenomycin C | Lung Carcinoma (A549) | Not specified | [4] |
| Breast Carcinoma (MDA-MB 231) | Not specified | [4] | |
| Melanoma (SK-Mel 30) | Not specified | [4] | |
| 8-demethyl-8-α-L-oleandrosyl-tetracenomycin C | Lung Carcinoma (A549) | Not specified | [4] |
| Breast Carcinoma (MDA-MB 231) | Not specified | [4] | |
| Melanoma (SK-Mel 30) | Not specified | [4] | |
| 2'-demethoxy-elloramycin | Lung Carcinoma (A549) | Not specified | [4] |
| Breast Carcinoma (MDA-MB 231) | Not specified | [4] | |
| Melanoma (SK-Mel 30) | Not specified | [4] |
Table 2: Antibacterial Activity of this compound Analogs
This compound and its analogs have demonstrated activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Gram-positive bacteria | Weakly active | [1] |
| Less methylated derivatives of this compound | Gram-positive bacteria | Better antimicrobial activity | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Proliferation Inhibition Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., L1210, A549, MDA-MB-231, SK-Mel 30)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as follows: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Gram-positive bacteria)
-
Mueller-Hinton Broth (MHB)
-
This compound analogs
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the this compound analogs in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mandatory Visualization
This compound Biosynthesis and Diversification Workflow
The following diagram illustrates the general workflow for generating diverse this compound analogs through combinatorial biosynthesis and the subsequent evaluation of their biological activity.
References
- 1. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of erythromycin to the 50S ribosomal subunit is affected by alterations in the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
Genetic Validation of Elloramycin's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Elloramycin (B1244480), an anthracycline-like antitumor agent, with related compounds, focusing on the genetic studies that have validated its mechanism of action. We will delve into its biosynthetic pathway, compare its cytotoxic effects with those of its aglycone precursor and a clinically used anthracycline, and provide detailed experimental protocols for the key genetic manipulations that were instrumental in elucidating its biosynthesis.
Unraveling the Biosynthesis of this compound: A Two-Locus System
This compound is a potent antitumor and antibacterial compound produced by the bacterium Streptomyces olivaceus.[1][2] Genetic studies have been pivotal in confirming that the biosynthesis of this complex molecule is a multi-step process requiring genes located in two distinct regions of the bacterial chromosome.[3][4]
The core structure of this compound, an aglycone known as 8-demethyltetracenomycin C (8-DMTC), is synthesized by a set of 17 genes, referred to as the elm genes.[3][4] These genes are clustered together on a cosmid designated cos16F4 and are responsible for the synthesis of the polyketide backbone, its subsequent modifications, and the export of the final product.[3][4]
However, the biological activity of this compound is dependent on the attachment of a specific sugar moiety, L-rhamnose. The genes required for the synthesis of this sugar were identified in a separate chromosomal locus. This second cluster contains four genes, rhaA, rhaB, rhaC, and rhaD, which work in concert to produce TDP-L-rhamnose, the activated form of the sugar that can be transferred to the aglycone.[3][4] Following the attachment of L-rhamnose to the 8-DMTC core, three methyltransferase enzymes, encoded by the genes elmMI, elmMII, and elmMIII, sequentially methylate the sugar to yield the final this compound molecule.[5]
The mechanism of action for this compound and related tetracenomycins involves the inhibition of protein synthesis by binding to the polypeptide exit channel of the large ribosomal subunit.
Comparative Performance: Cytotoxicity of this compound Precursors and Doxorubicin
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 8-demethyl-tetracenomycin C (8-DMTC) | Kasumi-1 | Acute Myeloid Leukemia | 5.7 ± 2.5[2] |
| SK-NAS | Neuroblastoma | 23.4 ± 6.4[2] | |
| Tetracenomycin C | A549 | Lung Adenocarcinoma | > 50[2] |
| MDA-T41 | Thyroid Cancer | > 50[2] | |
| SK-NAS | Neuroblastoma | 2.2 ± 0.6[2] | |
| T-41 | Urinary Bladder Cancer | > 50[2] | |
| Kasumi-1 | Acute Myeloid Leukemia | 1.3 ± 0.2[2] | |
| Doxorubicin | PC3 | Prostate Cancer | 8.00[3] |
| A549 | Lung Adenocarcinoma | 1.50[3] | |
| HeLa | Cervical Cancer | 1.00[3] | |
| LNCaP | Prostate Cancer | 0.25[3] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[4] | |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47[4] | |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29[4] | |
| MCF-7 | Breast Cancer | 2.50 ± 1.76[4] | |
| M21 | Skin Melanoma | 2.77 ± 0.20[4] |
Enhancing Production through Genetic Engineering
Genetic studies have not only validated the biosynthetic pathway but also demonstrated the potential for increasing the yield of glycosylated natural products. In a study on the heterologous production of the aminocoumarin antibiotic clorobiocin (B606725), which also requires a glycosylation step, co-expression of genes for TDP-rhamnose synthesis led to a significant increase in product yield.
| Genetic Modification | Product | Host Strain | Fold Increase in Production |
| Co-expression of plasmid pRHAM (containing four genes for dTDP-rhamnose synthesis) | Glycosylated aminocoumarins | Streptomyces coelicolor M512 | 26-fold[6] |
This result highlights that the supply of the sugar precursor is a limiting factor in the biosynthesis of glycosylated compounds like this compound, and that targeted genetic engineering can overcome this bottleneck.
Experimental Protocols
The validation of this compound's biosynthetic pathway relied on key genetic experiments. Below are detailed methodologies for these pivotal studies.
Insertional Inactivation of the rhaB Gene in Streptomyces olivaceus
This experiment was crucial in demonstrating the essential role of the rha gene cluster in this compound biosynthesis.[7]
-
Probe Design and PCR Amplification: Degenerate oligoprimers are designed based on conserved amino acid sequences of NDP-D-glucose-4,6-dehydratases, the enzyme encoded by rhaB. These primers are used to amplify a specific internal fragment of the rhaB gene from S. olivaceus genomic DNA.
-
Cloning of the Gene Fragment: The amplified PCR product is cloned into a suitable vector, such as pCR-Blunt, to create a shuttle plasmid.
-
Construction of the Inactivation Vector: The cloned rhaB fragment is then subcloned into a non-replicative Streptomyces vector containing an antibiotic resistance marker (e.g., apramycin (B1230331) resistance). This vector is designed for gene replacement through homologous recombination.
-
Intergeneric Conjugation: The inactivation vector is introduced into S. olivaceus from an E. coli donor strain (e.g., ET12567/pUB307) via intergeneric conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotic (e.g., apramycin). Mutants in which a single crossover event has occurred, leading to the integration of the entire plasmid into the chromosome and thus disrupting the rhaB gene, are selected.
-
Verification of Mutants: The correct insertional inactivation of the rhaB gene is confirmed by Southern blot analysis using the amplified rhaB fragment and the antibiotic resistance gene as probes.
-
Metabolite Analysis: The mutant strain is cultivated under production conditions, and the fermentation broth is analyzed by HPLC-MS to confirm the absence of this compound and the accumulation of the aglycone, 8-DMTC.
Heterologous Expression of this compound Biosynthesis Genes in Streptomyces lividans
This experiment provided definitive proof that the elm and rha gene clusters are together sufficient for this compound biosynthesis.[7]
-
Host Strain: A suitable heterologous host, such as Streptomyces lividans TK24, which does not produce any interfering compounds, is used.
-
Expression Plasmids:
-
The cosmid containing the elm gene cluster (cos16F4) is introduced into the host strain.
-
A second compatible plasmid (e.g., pEM4RO) is constructed to carry the four rha genes (rhaA, rhaB, rhaC, and rhaD) under the control of their native promoters.
-
-
Transformation: Both plasmids are introduced into S. lividans protoplasts via transformation.
-
Cultivation and Production: The recombinant S. lividans strain harboring both plasmids is cultivated in a suitable production medium (e.g., R5A medium).
-
Extraction and Analysis: After a suitable incubation period, the culture broth is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by HPLC-MS to detect the production of this compound. The identity of the produced this compound is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for genetic validation of this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of the heterologous production of clorobiocin derivatives and this compound in Streptomyces coelicolor M512 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of this compound in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Elloramycin and Tetracenomycin C Bioactivities
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivities of two structurally related polyketide antibiotics, Elloramycin and Tetracenomycin C. This analysis is supported by available experimental data on their anticancer and antibacterial properties, detailing their mechanisms of action and summarizing key quantitative findings.
This compound and Tetracenomycin C are members of the anthracycline-like class of antibiotics, known for their potent biological activities. Structurally, this compound is a glycosylated derivative of a Tetracenomycin C-like aglycone, a difference that influences their respective bioactivities. Both compounds have demonstrated potential as anticancer and antibacterial agents, primarily through the inhibition of protein synthesis.
Anticancer Activity: A Quantitative Comparison
The cytotoxic effects of this compound and Tetracenomycin C have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in the table below. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Tetracenomycin C IC50 (µM) | Reference |
| A549 | Lung Carcinoma | >10 | 2.6 ± 0.4 | [1] |
| MDA-T41 | Thyroid Carcinoma | >10 | 3.5 ± 0.5 | [1] |
| SK-N-AS | Neuroblastoma | >10 | 2.2 ± 0.6 | [1] |
| T-24 | Bladder Carcinoma | >10 | 4.8 ± 0.9 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | >10 | 1.8 ± 0.3 | [1] |
| L-1210 | Murine Leukemia | Weakly active | Not Reported |
The data indicates that Tetracenomycin C is significantly more potent in inhibiting the proliferation of the tested human cancer cell lines compared to this compound, which showed minimal activity at concentrations up to 10 µM. The glycosylation in this compound appears to diminish its cytotoxic activity against these specific cancer cell lines.
Mechanism of Anticancer Action: Ribosomal Inhibition
The primary mechanism of anticancer activity for both this compound and Tetracenomycin C is the inhibition of protein synthesis. These compounds target the large ribosomal subunit, binding within the polypeptide exit tunnel. This binding event physically obstructs the passage of the nascent polypeptide chain, leading to a premature termination of translation and ultimately, cell growth arrest and death.
dot
Caption: Mechanism of action for this compound and Tetracenomycin C.
Antibacterial Activity
Both this compound and Tetracenomycin C exhibit activity primarily against Gram-positive bacteria. Tetracenomycin C has been noted for its particular effectiveness against Streptomyces species. Conversely, both compounds are generally inactive against Gram-negative bacteria and fungi. While qualitative descriptions of their antibacterial spectra are available, specific Minimum Inhibitory Concentration (MIC) data for a direct comparison across a range of bacterial species is not consistently reported in the literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and Tetracenomycin C stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Tetracenomycin C in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 values can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for the MTT cell viability assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and Tetracenomycin C stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of this compound and Tetracenomycin C in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
dot
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
References
In Vivo Efficacy of Elloramycin: A Comparative Analysis with Standard Therapeutics
Elloramycin, an anthracycline-like antibiotic isolated from Streptomyces olivaceus, has demonstrated potential as both an antibacterial and an antineoplastic agent.[1] Early studies highlighted its activity against Gram-positive bacteria and stem cells of L-1210 leukemia.[1] This guide provides a comparative overview of the in vivo efficacy of this compound, benchmarked against established drugs in relevant animal models. Due to the limited availability of detailed in vivo quantitative data for this compound, this guide presents the existing information alongside a more detailed comparison of standard alternative therapies, namely doxorubicin (B1662922) for antitumor activity and vancomycin (B549263) for antibacterial efficacy.
Antitumor Efficacy in Leukemia Animal Models
Comparative Antitumor Data: Doxorubicin in L-1210 Leukemia Mouse Model
| Drug | Animal Model | Cell Line | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Doxorubicin | DBA/2 mice | L-1210 | Not specified | Increased Life Span (ILS) | 73% ILS when combined with 2-CdA | [2] |
| Doxorubicin | Murine model | L-1210 | Not specified | Potentiation of antileukemic effects | Combination with Interleukin-12 resulted in 100% long-term survivors | [3] |
Experimental Protocol: Doxorubicin in L-1210 Murine Leukemia Model
The following is a representative experimental protocol for evaluating the efficacy of chemotherapeutic agents in the L-1210 leukemia mouse model, based on common practices in the field.
Objective: To assess the antitumor efficacy of a test compound (e.g., Doxorubicin) in mice bearing L-1210 leukemia cells.
Materials:
-
Animals: DBA/2 mice (or other suitable strain), 6-8 weeks old.
-
Cell Line: Murine L-1210 leukemia cells.
-
Test Agent: Doxorubicin hydrochloride.
-
Vehicle: Sterile saline (0.9% NaCl).
-
Equipment: Syringes, needles, animal housing facilities, cell culture equipment.
Procedure:
-
Cell Culture: L-1210 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Tumor Inoculation: A predetermined number of L-1210 cells (e.g., 1 x 10⁵ cells) are injected intraperitoneally (i.p.) into the mice.
-
Treatment:
-
Mice are randomly assigned to a control group (vehicle only) and a treatment group (Doxorubicin).
-
Treatment is initiated 24 hours post-tumor inoculation.
-
Doxorubicin is administered i.p. at a specified dose and schedule.
-
-
Monitoring and Endpoint:
-
Mice are monitored daily for signs of toxicity and tumor progression (e.g., weight loss, ascites formation).
-
The primary efficacy endpoint is the increase in lifespan (ILS) of treated mice compared to the control group, calculated as: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
-
Antibacterial Efficacy in Gram-Positive Infection Models
This compound has been shown to be weakly active against a variety of Gram-positive bacteria. Detailed in vivo studies quantifying this efficacy in animal infection models are not extensively documented. For a comparative perspective, this section presents data on the in vivo efficacy of vancomycin, a standard-of-care antibiotic for Gram-positive infections, in a murine methicillin-resistant Staphylococcus aureus (MRSA) infection model.
Comparative Antibacterial Data: Vancomycin in Murine MRSA Infection Model
| Drug | Animal Model | Bacterial Strain | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| Vancomycin | Neutropenic mice | MRSA | 200 mg/kg, single s.c. dose | Bacterial load in thigh at 24h post-treatment | Significant reduction in CFU compared to saline control (p < 0.0001) | |
| Vancomycin | Neutropenic mice | MRSA-N | 2 mg/kg | In vivo time-kill curves | Retarded regrowth of MRSA |
Experimental Protocol: Vancomycin in Murine Thigh Infection Model
The following protocol outlines a standard procedure for assessing the in vivo efficacy of antibiotics against MRSA in a murine thigh infection model.
Objective: To evaluate the antibacterial efficacy of a test compound (e.g., Vancomycin) in a localized MRSA infection in mice.
Materials:
-
Animals: Immunocompetent or neutropenic mice (e.g., ICR strain), 6-8 weeks old.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA).
-
Test Agent: Vancomycin hydrochloride.
-
Vehicle: Sterile saline (0.9% NaCl).
-
Anesthetic: (e.g., isoflurane).
-
Equipment: Syringes, needles, animal housing, bacterial culture equipment, tissue homogenizer.
Procedure:
-
Bacterial Culture: MRSA is grown in a suitable broth medium (e.g., Tryptic Soy Broth) to a specific optical density.
-
Infection:
-
Mice are anesthetized.
-
A defined inoculum of MRSA (e.g., 1-5 x 10⁵ CFU) is injected into the thigh muscle of one or both hind limbs.
-
-
Treatment:
-
At a set time post-infection (e.g., 2 hours), mice are treated with the test antibiotic (Vancomycin) or vehicle control.
-
The drug is administered via a specified route (e.g., subcutaneous, intravenous).
-
-
Endpoint Assessment:
-
At a predetermined time after treatment (e.g., 24 hours), mice are euthanized.
-
The infected thigh muscle is aseptically excised, weighed, and homogenized.
-
Serial dilutions of the homogenate are plated on agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is determined by the reduction in bacterial load in the treated group compared to the control group.
-
Mechanism of Action and Signaling Pathways
The mechanism of action for this compound is presumed to be similar to other anthracyclines, primarily involving the disruption of DNA replication and the induction of apoptosis in cancer cells. The core mechanisms for anthracyclines like doxorubicin are:
-
DNA Intercalation: The planar aromatic core of the molecule inserts itself between DNA base pairs, obstructing the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: Anthracyclines stabilize the complex between DNA and topoisomerase II, an enzyme that cleaves and reseals the DNA backbone to manage topology during replication. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species that damage DNA, proteins, and cell membranes.
These events trigger a cascade of cellular signaling pathways culminating in programmed cell death (apoptosis).
Caption: Anthracycline mechanism leading to apoptosis.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the in vivo animal studies described in this guide.
Caption: Workflow for in vivo antitumor efficacy testing.
Caption: Workflow for in vivo antibacterial efficacy testing.
References
- 1. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracyclines potentiate activity against murine leukemias L1210 and P388 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Anthracycline Anticancer Drugs in Combination Therapies
A Comparative Guide for Researchers
Introduction
The development of effective cancer therapies is a cornerstone of modern biomedical research. Combination therapy, the use of multiple anticancer agents, has emerged as a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects. This guide provides a comprehensive evaluation of the synergistic effects of the anthracycline antibiotic Doxorubicin (B1662922) with other commonly used anticancer drugs.
Initially, this guide was intended to focus on Elloramycin. However, a thorough review of the current scientific literature revealed a significant lack of published data on the synergistic effects of this compound in combination with other anticancer agents. Therefore, to provide a valuable and data-driven resource, the focus of this guide has shifted to the well-characterized and structurally related anthracycline, Doxorubicin. The principles of synergy and the experimental methodologies described herein are broadly applicable and can serve as a framework for future investigations into the combination potential of novel agents like this compound.
This guide will delve into the synergistic interactions of Doxorubicin with Paclitaxel, Cisplatin (B142131), and Vincristine, providing quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.
Comparative Efficacy of Doxorubicin in Combination Therapies
The synergistic effect of combining Doxorubicin with other anticancer drugs can be quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is used to determine the potency of individual drugs.
| Drug Combination | Cancer Type | Cell Line | IC50 (Doxorubicin) | IC50 (Partner Drug) | Combination Index (CI) | Effect | Reference |
| Doxorubicin + Paclitaxel | Breast Cancer | MCF-7 | 0.17 µM | 0.44 nM | < 1.0 (1:60 molar ratio) | Synergism | [1] |
| Doxorubicin + Cisplatin | Ovarian Cancer | A2780 | 0.12 µM | 3.7 µM | < 1.0 | Synergism | [2] |
| Doxorubicin + Hydralazine + Disulfiram | Breast Cancer | MCF-7 (Wild-Type) | 0.012 µM (in combination) | 20 µM (Hydralazine) / 0.03 µM (Disulfiram) | < 1.0 | Synergism | [3] |
| Doxorubicin + Hydralazine + Disulfiram | Breast Cancer | MCF-7 (Doxorubicin-Resistant) | 0.44 µM (in combination) | 20 µM (Hydralazine) / 0.03 µM (Disulfiram) | < 1.0 | Synergism | [3] |
| Doxorubicin + Vincristine | Lymphoma | B-cell lymphoma cells | Not specified | Not specified | Synergistic effect observed | Synergism | [4] |
Signaling Pathways Modulated by Doxorubicin Combinations
The synergistic effects of Doxorubicin in combination with other anticancer drugs are often attributed to the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most critical pathways implicated in these synergistic interactions.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Its aberrant activation is a common feature in many cancers, promoting resistance to chemotherapy. Several studies have shown that the synergistic effect of Doxorubicin with other agents is mediated through the inhibition of this pathway.
Caption: PI3K/Akt signaling pathway and the inhibitory point of Doxorubicin combinations.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is also frequently observed in cancer. The synergistic anticancer effects of some Doxorubicin combinations are associated with the hyperactivation of the ERK1/2 pathway, leading to increased apoptosis.
Caption: MAPK/ERK signaling pathway and the hyperactivation by Doxorubicin combinations.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of synergistic drug effects. Below are methodologies for key in vitro assays used to evaluate the efficacy of Doxorubicin combination therapies.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the synergistic effects of anticancer drug combinations in vitro.
References
- 1. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APR-246 overcomes resistance to cisplatin and doxorubicin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Head-to-head comparison of different Elloramycin expression systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different heterologous expression systems for the production of Elloramycin (B1244480), an anthracycline-like antitumor antibiotic. The performance of various Streptomyces hosts is evaluated, with a focus on genetic strategies and their impact on yield. Supporting experimental data and detailed methodologies are provided to aid in the selection of an appropriate expression system for research and development.
Introduction to this compound and its Biosynthesis
This compound is a polyketide antibiotic naturally produced by Streptomyces olivaceus Tü2353.[1] Its structure consists of a tetracenomycin-like aglycon, 8-demethyl-tetracenomycin C (8-DMTC), attached to a 2,3,4-tri-O-methyl-L-rhamnose sugar moiety.[1] A key feature of this compound biosynthesis is that the genes responsible for the aglycon and the sugar are located in two separate gene clusters on the S. olivaceus chromosome.[2][3]
The elm gene cluster, often contained on cosmid 16F4, directs the synthesis of the 8-DMTC aglycon.[2][3] A separate rha gene cluster, containing genes such as rhaA, rhaB, rhaC, and rhaD, is required for the production of L-rhamnose.[2] Consequently, successful heterologous production of this compound necessitates the co-expression of both gene clusters in a suitable host.[2][3]
Performance Comparison of this compound Expression Systems
The heterologous production of this compound has been primarily explored in different Streptomyces species, which are well-suited for expressing complex polyketide synthase (PKS) pathways. The choice of host and the genetic engineering strategy employed have a significant impact on the final product yield. A major bottleneck in this compound production is the limited availability of the dTDP-L-rhamnose precursor for glycosylation.
| Expression System | Host Strain | Genetic Modification | Key Outcomes | Reported Yield |
| Native Producer | Streptomyces olivaceus Tü2353 | Wild-type | Produces this compound | Not explicitly quantified in comparative studies |
| Heterologous System 1 | Streptomyces lividans | Co-expression of elm gene cluster (cosmid 16F4) and rha gene cluster (pEM4RO) | Successful production of this compound, demonstrating the necessity of both gene clusters. | Formation of this compound confirmed, but specific titer not reported.[2] |
| Heterologous System 2 | Streptomyces coelicolor M512 | Expression of a partial this compound biosynthetic gene cluster. | Accumulation of aglycons, indicating a bottleneck in glycosylation. | Low amounts of glycosylated products. |
| Heterologous System 3 (Optimized) | Streptomyces coelicolor M512 | Co-expression of a partial this compound gene cluster with the pRHAM plasmid (containing four genes from the oleandomycin (B1677203) biosynthetic cluster for dTDP-rhamnose synthesis). | Overcame the glycosylation bottleneck, leading to a significant increase in glycosylated product formation. | 26-fold increase in the production of glycosylated aminocoumarins.[4] |
| Heterologous System 4 (Alternative Optimization) | Streptomyces coelicolor M512 | Co-expression of a partial this compound gene cluster with the 4-ketoreductase gene oleU alone. | Improved glycosylation efficiency, though less effective than the complete pRHAM plasmid. | 8-fold increase in the production of glycosylated aminocoumarins.[4] |
| Heterologous System 5 | Streptomyces coelicolor M1146 | Integration of the elm biosynthetic pathway. | Developed as a host for combinatorial biosynthesis of tetracenomycin analogs. | Not specified for this compound itself.[5] |
Experimental Protocols
General Culture Conditions for Streptomyces
-
Media: R5A medium is commonly used for the cultivation of Streptomyces for secondary metabolite production.
-
Temperature: Cultures are typically incubated at 28-30°C.
-
Agitation: Continuous agitation is required for submerged cultures.
Protocol 1: Heterologous Expression of this compound in Streptomyces lividans
This protocol is based on the co-expression of the elm and rha gene clusters.
-
Strain Preparation: Prepare competent cells of Streptomyces lividans.
-
Transformation: Introduce the cosmid 16F4 (containing the elm gene cluster) and the plasmid pEM4RO (containing the rha gene cluster) into S. lividans through protoplast transformation or conjugation.
-
Selection: Select for transformants carrying both plasmids using appropriate antibiotic resistance markers.
-
Cultivation: Inoculate a suitable production medium (e.g., R5A) with the recombinant S. lividans strain.
-
Fermentation: Incubate the culture for 5-7 days at 30°C with shaking.
Protocol 2: Extraction and Analysis of this compound
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the supernatant and the mycelium with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
-
HPLC Analysis:
-
Dissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the sample by reverse-phase high-performance liquid chromatography (HPLC).
-
Column: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used.
-
Detection: UV detection at a wavelength of 280 nm.
-
Visualizing the Biosynthetic Logic
This compound Biosynthetic Pathway
The biosynthesis of this compound is a convergent process where the aglycon and the sugar moiety are synthesized through separate pathways and then combined.
Caption: Convergent biosynthesis of this compound.
Experimental Workflow for Heterologous Production
The general workflow for producing this compound in a heterologous host involves several key steps, from genetic manipulation to final product analysis.
Caption: Workflow for heterologous this compound production.
References
- 1. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of the heterologous production of clorobiocin derivatives and this compound in Streptomyces coelicolor M512 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Elloramycin Derivatives and Existing Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of new Elloramycin (B1244480) derivatives against established first-line chemotherapy agents in the context of leukemia treatment. This compound, an anthracycline-like compound, and its derivatives represent a promising area of research in the development of novel anti-cancer therapies.[1][2] This document outlines the standard experimental protocols for evaluating cytotoxic agents and presents available data to benchmark the performance of these new compounds against current standards of care.
Due to the novelty of specific this compound derivatives, direct comparative data remains limited in publicly available literature. Therefore, this guide utilizes data from closely related novel anthracycline analogs as a proxy to provide a preliminary performance assessment. The data presented herein is intended to serve as a resource for researchers to inform further investigation and experimental design.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of existing chemotherapy agents against various leukemia cell lines. This data serves as a benchmark for the evaluation of new compounds.
Table 1: IC50 Values of Existing Chemotherapy Agents Against Leukemia Cell Lines
| Cell Line | Chemotherapy Agent | IC50 Concentration |
| HL-60 | Doxorubicin (B1662922) | Varies (nM to µM range) |
| K-562 | Imatinib | ~267 nM - 5 µM |
| U-937 | Doxorubicin | Varies (µM range) |
| MV4-11 | Doxorubicin | ~86 nM |
| MA9.3 | Doxorubicin | 86 ± 5 nM |
| MA9.3 | Cytarabine | 0.92 ± 0.03 µM |
Note: IC50 values can vary significantly based on experimental conditions such as cell density and incubation time.
Table 2: Comparative Cytotoxicity of Novel Anthracycline Analogs
While specific data for this compound derivatives is not yet widely available, a study on novel doxorubicin analogues (YM1, YM3, YM4, and YM6) provides insight into the potential of new anthracyclines. The antitumor activity of these analogues was found to be lower than doxorubicin in drug-sensitive leukemia cell lines.[3] However, some analogues, like YM3, showed similar antileukemic activity against drug-resistant cell lines with a lower relative resistance value compared to doxorubicin, suggesting a potential advantage in overcoming drug resistance.[3]
| Cell Line | Compound | IC50 (Relative to Doxorubicin) |
| U937 (sensitive) | YM1, YM3, YM4, YM6 | Lower than Doxorubicin |
| CEM/VLB100 (resistant) | YM3 | Similar to Doxorubicin |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of chemotherapy agents.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the drug that inhibits 50% of cell growth.
Apoptosis Assay: Annexin V and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway of Anthracyclines
The following diagram illustrates the general mechanism of action for anthracycline-based chemotherapy agents, which is believed to be similar for this compound derivatives.
Caption: General mechanism of action for anthracycline antibiotics.
Experimental Workflow for Drug Evaluation
This diagram outlines the typical workflow for the in vitro evaluation of new anti-cancer compounds.
Caption: Standard workflow for in vitro anti-cancer drug evaluation.
Comparative Logic Diagram
This diagram illustrates the logical framework for comparing new this compound derivatives with existing chemotherapy agents.
References
- 1. Metabolic products of microorganisms. 225. This compound, a new anthracycline-like antibiotic from Streptomyces olivaceus. Isolation, characterization, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vitro antiproliferative properties of four novel anthracyclines YM1, 3, 4 and 6 in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Elloramycin
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of Elloramycin, an anthracycline-like antibiotic. Adherence to these procedures is crucial for minimizing environmental contamination and mitigating the development of antimicrobial resistance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines. This compound, like other anthracyclines, should be handled as a hazardous chemical.
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing to prevent skin exposure
Standard Disposal Procedure for this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in a manner that minimizes environmental impact.
Step 1: Waste Identification and Segregation
Properly classify all waste materials containing this compound. This includes:
-
Expired or unused neat this compound
-
Contaminated personal protective equipment (e.g., gloves, wipes)
-
Contaminated labware (e.g., pipette tips, tubes, flasks)
-
Solutions containing this compound
-
Spill cleanup materials
Segregate this compound waste from general laboratory or municipal trash. It must be handled as a distinct, regulated waste stream.[1][2]
Step 2: Waste Collection and Containerization
-
Solid Waste: Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealable hazardous waste container. Avoid overfilling.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[3]
Step 3: Storage and Pickup
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials. Contact your institution's EHS department to schedule a pickup of the hazardous waste. Never attempt to dispose of this chemical through standard trash or sewer systems.
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is necessary to contain the substance and prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Before cleaning the spill, don the appropriate personal protective equipment.
-
Contain and Collect: For solid spills, carefully sweep or scoop the material, avoiding dust generation. For liquid spills, use an absorbent material to contain the spill. Collect the spilled material and any contaminated absorbent materials and place them into a suitable, sealed, and clearly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate decontaminating solution (see below) or soap and water.
-
Dispose of Waste: Dispose of the sealed container with the spill cleanup materials and any contaminated PPE as hazardous waste according to institutional and local regulations.
Chemical Decontamination of Anthracyclines
While disposal through a licensed service is the primary recommendation, research has explored chemical methods to inactivate anthracyclines. These methods should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional guidelines. Potential decontamination agents for anthracyclines include sodium hypochlorite (B82951) (NaClO) and sodium hydroxide (B78521) (NaOH).
| Parameter | Decontamination Agent | Notes |
| Agent | Sodium Hypochlorite (NaClO) | Effective in decomposing anthracyclines. |
| Agent | Sodium Hydroxide (NaOH) | Can be used for chemical inactivation. |
| Caution | The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Handle with extreme care. |
Experimental Protocol for Chemical Inactivation (General Guidance):
This is a generalized protocol and must be adapted and validated for this compound under your specific laboratory conditions and institutional safety protocols.
-
Prepare a dilute solution of the this compound waste.
-
Under controlled conditions (e.g., a chemical fume hood), add the chosen decontamination agent (e.g., NaClO or NaOH solution) to the this compound solution. The final concentration and reaction time will need to be determined based on the specific waste and institutional guidelines.
-
Allow the reaction to proceed for a sufficient time to ensure complete degradation of the this compound.
-
Neutralize the resulting solution if necessary.
-
Dispose of the treated solution as hazardous waste, following all institutional and local regulations.
This compound Disposal Workflow
References
Safeguarding Researchers: A Comprehensive Guide to Handling Elloramycin
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent compounds like Elloramycin is paramount. As an anthracycline-like antitumor agent, this compound necessitates stringent handling protocols to minimize exposure and mitigate risks. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, fostering a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate level of PPE is critical to prevent dermal, ocular, and respiratory exposure to this compound. The required PPE varies depending on the specific handling procedure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Storage | Single pair, chemotherapy-tested | Not required unless leakage is suspected | Not required unless leakage is suspected | Not required unless leakage is suspected |
| Preparation/Compounding | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator (e.g., N95) within a ventilated enclosure | Goggles or face shield |
| Administration | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | Surgical mask (face shield recommended) | Goggles or face shield |
| Waste Disposal | Double pair, chemotherapy-tested | Disposable, impermeable, long-sleeved with tight cuffs | NIOSH-certified respirator if aerosolization is possible |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
